Sulanemadlin
Description
Properties
CAS No. |
1451199-98-6 |
|---|---|
Molecular Formula |
C95H140N20O23 |
Molecular Weight |
1930.2 g/mol |
IUPAC Name |
3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid |
InChI |
InChI=1S/C95H140N20O23/c1-50(2)44-69(106-60(13)117)88(133)113-76(59(12)116)91(136)111-72(46-61-30-24-23-25-31-61)90(135)115-95(15)43-29-22-20-18-16-17-19-21-28-42-94(14,92(137)105-58(11)82(127)103-56(9)81(126)102-55(8)80(125)101-54(7)79(124)100-53(6)78(123)99-52(5)77(97)122)114-89(134)70(45-51(3)4)108-84(129)67(38-40-74(96)119)107-83(128)57(10)104-86(131)73(48-63-49-98-66-33-27-26-32-65(63)66)110-87(132)71(47-62-34-36-64(118)37-35-62)109-85(130)68(112-93(95)138)39-41-75(120)121/h17,19,23-27,30-37,49-59,67-73,76,98,116,118H,16,18,20-22,28-29,38-48H2,1-15H3,(H2,96,119)(H2,97,122)(H,99,123)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,131)(H,105,137)(H,106,117)(H,107,128)(H,108,129)(H,109,130)(H,110,132)(H,111,136)(H,112,138)(H,113,133)(H,114,134)(H,115,135)(H,120,121)/b19-17+/t52-,53+,54+,55+,56+,57+,58+,59-,67+,68+,69+,70+,71+,72+,73+,76+,94+,95-/m1/s1 |
InChI Key |
VDLGAZDAHPLOIR-RLPDZDIMSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCCC=CCCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N)CC(C)C)CCC(=O)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC(C)C)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Sulanemadlin: A Dual Inhibitor of MDM2 and MDMX for p53 Reactivation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sulanemadlin (also known as ALRN-6924) is a first-in-class, cell-permeating, stapled alpha-helical peptide currently under clinical investigation. It is designed to potently and selectively inhibit the protein-protein interactions of two key negative regulators of the p53 tumor suppressor: murine double minute 2 (MDM2) and murine double minute X (MDMX). By disrupting the MDM2/MDMX-p53 axis, this compound reactivates p53 signaling in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDMX, a homolog of MDM2, also binds to p53 and inhibits its transcriptional activity. In many cancers with wild-type TP53, the p53 pathway is functionally inactivated through the overexpression of MDM2 and/or MDMX.
This compound is a synthetic, stabilized peptide that mimics the p53 N-terminal helix, the region responsible for binding to MDM2 and MDMX.[1][2] Its "stapled" structure confers enhanced proteolytic resistance and cell permeability compared to natural peptides.[3] By competitively binding to the p53-binding pockets of both MDM2 and MDMX with high affinity, this compound liberates p53 from its negative regulators, leading to its accumulation and the activation of downstream transcriptional targets.[1][2] This guide will delve into the technical details of this compound's dual inhibitory activity and its therapeutic potential.
Mechanism of Action: The p53 Signaling Pathway
This compound's therapeutic effect is centered on the reactivation of the p53 signaling pathway. The following diagram illustrates the core mechanism.
References
- 1. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sulanemadlin in Restoring p53 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulanemadlin (also known as ALRN-6924 and APG-115), a first-in-class stapled peptide inhibitor of the MDM2/MDMX-p53 interaction. By disrupting the negative regulation of p53, this compound reactivates the tumor suppressor's function, offering a promising therapeutic strategy for cancers harboring wild-type TP53. This document details the mechanism of action, quantitative preclinical and clinical data, and key experimental protocols for evaluating the efficacy of this compound and similar compounds.
Introduction: The p53-MDM2/MDMX Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. In many cancers with wild-type TP53, the function of the p53 protein is abrogated by its negative regulators, Mouse Double Minute 2 homolog (MDM2) and MDMX (or MDM4).[1] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[1] Overexpression of MDM2 and/or MDMX is a common mechanism for p53 inactivation in various malignancies.
This compound is a stabilized, cell-permeating alpha-helical peptide designed to mimic the p53 N-terminal domain.[2] It binds with high affinity to both MDM2 and MDMX, thereby blocking their interaction with p53.[1][2] This disruption liberates p53 from negative regulation, leading to its accumulation, stabilization, and the transcriptional activation of its downstream target genes, ultimately restoring its tumor-suppressive functions.[1][3]
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of the p53-MDM2 and p53-MDMX protein-protein interactions. By occupying the p53-binding pocket on both MDM2 and MDMX, this compound prevents the ubiquitination and subsequent degradation of p53, leading to an increase in its intracellular levels. The restored p53 can then translocate to the nucleus and activate the transcription of target genes such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | Wild-Type | 113 | [4] |
| ZR-75-1 | Breast Cancer | Wild-Type | 500 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 26.8 | [5] |
| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 165.9 | [5] |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 315.6 | [5] |
| CT26.WT | Colorectal Cancer (murine) | Wild-Type | 3,400 (trans-isomer) | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Efficacy Endpoint | Result | Reference |
| CT26.WT Syngeneic Mouse Model | This compound Monotherapy | Tumor Doubling Time | Delayed by 37% | [3] |
| CT26.WT Syngeneic Mouse Model | This compound + anti-PD-1 | Tumor Doubling Time | Delayed by 93% | [3] |
| STK11/LKB1-mutant NSCLC PDX models | This compound Monotherapy | Response Rate | 66% | [6] |
| Gastric Cancer Xenograft | This compound + Radiation | Tumor Growth | Significantly decreased vs. single treatment | [7] |
Table 3: Pharmacokinetic Parameters of this compound (Single IV Infusion)
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) | Reference |
| 0.16 | 3.4 | 8.0 | - | [8] |
| 4.4 | 96.4 | 1,200 | Increases with dose | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the function of this compound.
Western Blotting for p53 Pathway Proteins
This protocol is for the detection of p53, p21, and PUMA protein levels in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-PUMA, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This protocol is designed to demonstrate that this compound disrupts the interaction between MDM2 and p53 in cells.
Materials:
-
Cells expressing endogenous or overexpressed p53 and MDM2
-
This compound
-
Co-IP Lysis Buffer (non-denaturing)
-
Anti-MDM2 or anti-p53 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer
-
Elution Buffer or Laemmli sample buffer
-
Primary and secondary antibodies for Western blotting (anti-p53 and anti-MDM2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.
-
Add Protein A/G beads/resin and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads/resin.
-
Analyze the immunoprecipitated samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., p53). A decrease in the amount of co-precipitated p53 in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
Fluorescence Polarization (FP) Assay for MDM2/MDMX Binding
This is a biophysical assay to quantify the binding affinity of this compound to MDM2 or MDMX in a cell-free system.
Materials:
-
Recombinant human MDM2 or MDMX protein
-
Fluorescently labeled p53-derived peptide
-
This compound
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled p53 peptide and the recombinant MDM2 or MDMX protein.
-
Add serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader. The displacement of the fluorescent peptide by this compound will result in a decrease in polarization.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of this compound to determine the Ki or IC50 value for binding.
-
p53 Reporter Gene Assay
This assay measures the transcriptional activity of p53 following treatment with this compound.
Materials:
-
p53-null cell line (e.g., H1299)
-
Expression vector for wild-type p53
-
Luciferase reporter plasmid with p53 response elements (e.g., pG13-Luc)
-
Transfection reagent
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the p53-null cells with the p53 expression vector and the luciferase reporter plasmid.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
An increase in luciferase activity in this compound-treated cells indicates an enhancement of p53 transcriptional activity.
-
Conclusion
This compound represents a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by inhibiting its negative regulators, MDM2 and MDMX. The data presented in this guide demonstrate its potent anti-proliferative and pro-apoptotic effects in preclinical models of cancers with wild-type TP53. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to investigate this compound and other p53-restoring agents, facilitating further advancements in this critical area of oncology research.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALRN-6924 (this compound) | MDM2/MDMX inhibitor | Probechem Biochemicals [probechem.com]
- 5. Alrizomadlin | APG-115 | MDM2 inhibitor | apoptosis | TargetMol [targetmol.com]
- 6. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
- 7. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of ALRN-6924 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for ALRN-6924 (sulanemadlin), a first-in-class stapled peptide therapeutic designed to reactivate the p53 tumor suppressor pathway by dually inhibiting its primary endogenous suppressors, MDM2 and MDMX. The focus is on its mechanism of action and efficacy in hematological malignancies, particularly Acute Myeloid Leukemia (AML) and T-cell Lymphomas (TCL), where the TP53 gene is often wild-type but its function is suppressed.
Introduction: The Rationale for Dual MDM2/MDMX Inhibition
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2] In many human cancers, the TP53 gene remains unmutated (wild-type), but the p53 protein is functionally inactivated.[3] A primary mechanism for this inactivation is the overexpression of its negative regulators, MDM2 and MDMX (also known as MDM4).[4][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, while MDMX binds and sequesters p53, inhibiting its transcriptional activity.[6][7]
In hematological malignancies like Acute Myeloid Leukemia (AML), TP53 mutations are relatively rare (less than 10% of cases), but functional inactivation through MDM2 and particularly MDMX overexpression is common.[4][5] MDMX is reported to be overexpressed in over 92% of AML cases.[4][5] This makes the p53-MDM2/MDMX axis a compelling therapeutic target. While small molecules targeting only MDM2 have been developed, they fail to address MDMX-mediated p53 suppression.[4]
ALRN-6924 is a stabilized, cell-permeating alpha-helical peptide that mimics the p53 transactivation domain, allowing it to bind with high affinity to both MDM2 and MDMX.[3][6][8] This dual inhibition is designed to fully restore p53 activity in cancer cells with wild-type TP53, leading to tumor suppression.[9][10]
Core Mechanism of Action: p53 Reactivation
ALRN-6924 functions by disrupting the protein-protein interactions between p53 and its inhibitors, MDM2 and MDMX. By binding to the p53-binding pocket of both proteins, ALRN-6924 prevents them from binding to and inactivating p53. This leads to the stabilization and accumulation of p53, allowing it to translocate to the nucleus and activate the transcription of its target genes, such as CDKN1A (encoding p21). The resulting increase in p21 protein levels leads to cell cycle arrest, while activation of other targets like PUMA and BAX induces apoptosis.
Caption: ALRN-6924 reactivates p53 by inhibiting MDM2 and MDMX.
Preclinical Efficacy in Acute Myeloid Leukemia (AML)
Preclinical studies demonstrated that ALRN-6924 has significant anti-leukemic effects in TP53 wild-type AML models, while having negligible effects on healthy hematopoietic cells.[4] The dual inhibition of MDM2 and MDMX was shown to be superior to MDM2-only inhibition.[4]
In Vitro and In Vivo Data Summary
The following tables summarize the key quantitative findings from preclinical AML studies.
Table 1: In Vitro Activity of ALRN-6924 in AML Cell Lines
| Cell Line | TP53 Status | Activity Metric | Result | Reference |
| Various AML | Wild-Type | Proliferation | Inhibition observed | [9] |
| Various AML | Wild-Type | Apoptosis | Induction observed | [4][5] |
| Various AML | Wild-Type | Cell Cycle | Arrest induced | [4][5] |
| Primary AML cells | Wild-Type | Clonogenic Capacity | Disrupted | [4] |
| Healthy Controls | Wild-Type | Proliferation | Negligible effects | [4] |
Table 2: In Vivo Efficacy of ALRN-6924 in AML Xenograft Model
| Animal Model | Treatment | Key Finding | Result | Reference |
| AML Xenograft | ALRN-6924 | Survival | Highly significant improvement | [4] |
| AML Xenograft | ALRN-6924 | Statistical Significance | p<0.0001 | [4] |
Experimental Protocols for AML Studies
Detailed methodologies were employed to establish the mechanism and efficacy of ALRN-6924.
-
Cell Lines and Primary Cells: Studies utilized established human AML cell lines with wild-type TP53 and primary patient-derived AML cells, including leukemic stem (CD34+ CD38-) and progenitor (CD34+CD38+) cell populations.[4][5]
-
Biochemical Affinity and Target Engagement: Co-immunoprecipitation experiments were performed to confirm that ALRN-6924 disrupts both the p53-MDM2 and p53-MDMX interactions at therapeutically relevant concentrations in AML cells.[4][5]
-
Transcriptional Activation Analysis: The activation of the p53 pathway was assessed using single-molecule RNA FISH and live-cell imaging to visualize the transactivation of the p21 gene.[4][5] Genome-wide effects were further detailed by RNA sequencing, which showed global transcriptional activation of p53-dependent pathways.[4][5]
-
Cellular Assays:
-
Proliferation and Viability: Assessed using standard colorimetric or luminescence-based assays to determine the impact on cell growth.[4]
-
Cell Cycle Analysis: Performed via flow cytometry after propidium iodide staining to quantify the proportion of cells in G1, S, and G2/M phases.[4][5]
-
Apoptosis Assays: Apoptotic cell death was measured using Annexin V/7-AAD staining followed by flow cytometry.[4][5]
-
Clonogenic and Serial Replating Assays: Functional clonogenic capacity was evaluated in methylcellulose assays to assess the self-renewal potential of AML cells.[4]
-
-
In Vivo Xenograft Models: Human AML cell lines were implanted into immunocompromised mice. Once tumors were established, mice were treated with ALRN-6924 or a vehicle control, and outcomes such as tumor volume and overall survival were monitored.[4]
Caption: Workflow of preclinical evaluation of ALRN-6924 in AML.
Preclinical Efficacy in T-Cell Lymphoma (TCL)
Similar to AML, preclinical studies in TP53 wild-type T-cell lymphomas demonstrated that MDM2 and MDMX are targetable vulnerabilities and that ALRN-6924 is a potent therapeutic agent.[11][12]
In Vitro and In Vivo Data Summary
Data from TCL models showed potent and superior activity for ALRN-6924 compared to standard-of-care agents.
Table 3: Efficacy of ALRN-6924 in T-Cell Lymphoma Models
| Model Type | Treatment | Key Finding | Result | Reference |
| TCL Cell Lines (In Vitro) | ALRN-6924 | Apoptosis | Induced apoptotic cell death | [11] |
| Patient-Derived Xenografts (In Vivo) | ALRN-6924 | Tumor Burden | Significantly reduced tumor burden vs. vehicle | [11] |
| Patient-Derived Xenografts (In Vivo) | ALRN-6924 vs. Standard-of-Care | Efficacy | Demonstrated superior efficacy | [11][12] |
Experimental Protocols for TCL Studies
-
In Vitro Studies: The potential of MDMX and MDM2 as therapeutic targets was evaluated by treating various TCL cell lines with ALRN-6924 and assessing outcomes like apoptotic cell death.[11]
-
In Vivo Patient-Derived Xenograft (PDX) Models: A panel of eight different PDX models was used to test the in vivo activity of ALRN-6924.[12] These models provide a more clinically relevant setting to evaluate drug efficacy. ALRN-6924's performance was compared directly against a standard-of-care agent.[12]
Pharmacodynamics and Biomarker Development
Preclinical and early clinical studies have identified macrophage inhibitory cytokine-1 (MIC-1) as a robust pharmacodynamic biomarker of p53 activation.[3][7] Administration of ALRN-6924 leads to a dose-dependent increase in serum levels of MIC-1, confirming on-target activity in vivo.[3][13] This provides a non-invasive method to monitor the biological activity of the drug during clinical development.
Conclusion
The early preclinical studies of ALRN-6924 provide a strong rationale for its development in hematological malignancies harboring wild-type TP53. The data robustly demonstrate that dual inhibition of MDM2 and MDMX by ALRN-6924 effectively reactivates the p53 tumor suppressor pathway.[4] This on-target activity translates to significant anti-cancer effects, including the induction of cell cycle arrest and apoptosis in AML and TCL cell lines, disruption of the clonogenic capacity of AML cells, and a marked survival benefit in in vivo xenograft models.[4][11] These compelling preclinical findings have supported the transition of ALRN-6924 into clinical trials for patients with AML, myelodysplastic syndrome (MDS), and peripheral T-cell lymphoma (PTCL).[11]
References
- 1. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scholarlycommons.baptisthealth.net [scholarlycommons.baptisthealth.net]
- 8. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Aileron Therapeutics Presents New Data on ALRN-6924 in Oral Presentations at 2017 American Society of Hematology Meeting | santé log [santelog.com]
- 12. Aileron Therapeutics Announces Publication of ALRN-6924 Nonclinical Data in T-cell Lymphomas by Researchers at Dana-Farber Cancer Institute | santé log [santelog.com]
- 13. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Sulanemadlin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Sulanemadlin (formerly APG-115) is an investigational, orally bioavailable, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this interaction, this compound is designed to reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, details of experimental protocols, and a visualization of its core signaling pathway.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in preclinical and clinical studies. The data indicates that it is an orally active agent with a relatively short half-life. A summary of key pharmacokinetic parameters from a first-in-human Phase I clinical trial is presented below.
| Parameter | Value | Dose Range | Population | Study Design |
| Half-life (t½) | 3-7 hours | 100-200 mg | Patients with advanced solid tumors | First-in-human, Phase I |
| Pharmacokinetics | Approximately linear | 100-200 mg | Patients with advanced solid tumors | First-in-human, Phase I |
| Maximum Tolerated Dose (MTD) | 150 mg | Not Applicable | Patients with advanced solid tumors | Phase I, dose-escalation |
| Recommended Phase II Dose (RP2D) | 100 mg | Not Applicable | Patients with advanced solid tumors | Phase I |
Note: Cmax (maximum plasma concentration) and AUC (area under the curve) were observed to increase over the dose range of 100-200 mg, though specific values have not been detailed in the public domain. Preclinical studies in xenograft models have shown that oral administration of this compound can lead to complete and durable tumor regression.[1]
Experimental Protocols
The clinical evaluation of this compound's pharmacokinetics has been primarily conducted through dose-escalation studies in patients with advanced solid tumors.
First-in-Human Phase I Trial
-
Study Design: This was a dose-escalation study to determine the safety, tolerability, MTD, and RP2D of this compound.[1]
-
Patient Population: Patients with histologically confirmed advanced solid tumors who had progressed on standard treatment or for whom no effective therapies were available.[1]
-
Dosing Regimen: this compound was administered orally once daily every other day for 21 days of a 28-day cycle.[1]
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points after drug administration to determine pharmacokinetic parameters. While the exact sampling schedule is not publicly detailed, it is standard practice in such trials to collect samples pre-dose and at multiple time points post-dose to accurately characterize absorption, distribution, metabolism, and excretion.
-
Bioanalytical Method: The concentration of this compound in plasma was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, which is the standard for quantitative analysis of small molecules in biological matrices.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the disruption of the MDM2-p53 interaction. In many cancers with wild-type TP53, the p53 tumor suppressor protein is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.
References
Sulanemadlin's Effect on Cell Cycle Arrest and Apoptosis: A Technical Guide
Executive Summary
Sulanemadlin (also known as ALRN-6924 and formerly as AMG 232) is a first-in-class, cell-permeating, stabilized α-helical "stapled peptide" currently under clinical investigation.[1][2] It is designed to inhibit the protein-protein interactions between the tumor suppressor protein p53 and its primary negative regulators, Mouse Double Minute 2 homolog (MDM2) and Mouse Double Minute X homolog (MDMX).[1][3] In cancer cells with wild-type TP53 (TP53-WT), this compound restores p53 function, leading to two distinct and dose-dependent downstream anti-tumor effects: cell cycle arrest and apoptosis.[2][4] This guide provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols associated with this compound's activity.
Core Mechanism of Action: p53 Reactivation
The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by orchestrating processes like cell cycle arrest, DNA repair, and apoptosis.[5][6] In many TP53-WT cancers, the function of the p53 protein is suppressed by its negative regulators, MDM2 and MDMX.[3][7] MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, keeping its intracellular levels low.[7][8]
This compound is engineered to mimic the p53 α-helical domain that binds to MDM2 and MDMX.[1][2] By competitively binding to the p53-binding pockets of both MDM2 and MDMX with high affinity, this compound disrupts these interactions.[1][4] This disruption liberates p53 from negative regulation, leading to its stabilization, accumulation, and subsequent activation of its transcriptional duties.[4][9]
Induction of Cell Cycle Arrest
Upon activation by this compound, p53 transcriptionally upregulates a suite of target genes, including CDKN1A, which encodes the p21 protein.[8][10] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin/CDK complexes, particularly Cyclin E/CDK2, which are essential for the G1 to S phase transition.[11] This inhibition halts the cell cycle, preventing DNA replication and cell division.[5][10] Studies have shown that at lower concentrations, this compound induces a transient and reversible cell cycle arrest.[1][2][12]
Induction of Apoptosis
At higher concentrations or upon prolonged exposure, the sustained activation of p53 by this compound shifts the cellular response from arrest to apoptosis.[2] p53 activates the transcription of pro-apoptotic genes, including PUMA (p53 Upregulated Modulator of Apoptosis) and BAX.[5][8][10] These proteins belong to the BCL-2 family and act on the mitochondria to induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, which triggers the activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which dismantle the cell and execute apoptosis.[13]
Quantitative Efficacy Data
The efficacy of this compound has been quantified across numerous preclinical models. The tables below summarize key findings regarding its potency in inhibiting cell proliferation and modulating p53 pathway biomarkers.
Table 1: In Vitro Cell Proliferation Inhibition by this compound (AMG 232)
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 Value | Citation |
|---|---|---|---|---|---|
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 9.1 nM | [4] |
| 464T | Glioblastoma (Stem Cells) | Wild-Type | Amplified | 5.3 nM | [7] |
| CT26.WT | Murine Colon Carcinoma | Wild-Type | Not Specified | 3.4 µM | [10] |
| HCT116 | Colorectal Carcinoma | Wild-Type | Not Specified | >11.9-fold lower than p53-null |[7] |
Table 2: Pharmacodynamic Biomarker Modulation by this compound (AMG 232) In Vivo
| Model | Biomarker | Dose/Time | Fold Increase (vs. Vehicle) | Citation |
|---|---|---|---|---|
| SJSA-1 Tumors | p21 mRNA | 75 mg/kg, 4h post-dose | ~30-fold | [5] |
| HCT116 Tumors | p21 mRNA | Daily for 2 days | >10-fold | [5][14] |
| HCT116 Tumors | MDM2 mRNA | Daily for 2 days | ~8-fold | [5][14] |
| HCT116 Tumors | PUMA mRNA | Daily for 2 days | ~4-fold |[5][14] |
Key Experimental Protocols
Reproducible and accurate assessment of this compound's effects requires standardized experimental procedures. Below are detailed methodologies for core assays.
5.1 Western Blotting for p53 Pathway Proteins
This protocol is used to detect changes in the expression levels of key proteins in the p53 pathway following this compound treatment.[5][6][15]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, PUMA, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
5.2 Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[17][18]
-
Cell Preparation: Harvest cells (including supernatant to collect detached apoptotic cells) and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[17][19]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI stain with a 488 nm laser. Collect fluorescence data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20] An increase in the G1 peak and a decrease in S and G2/M peaks indicate G1 arrest.
5.3 Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspase-3 and caspase-7, key biomarkers of apoptosis.[21][22][23]
-
Cell Plating: Seed cells in a white-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls. Include a well with untreated cells for a viability control and a cell-free well for a background control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Protocol: Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture medium).
-
Incubation: Mix the plate contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
This compound represents a targeted therapeutic strategy that leverages the latent tumor-suppressive power of p53 in TP53-WT cancers. Its dual mechanism of inducing cell cycle arrest and apoptosis provides a potent anti-tumor effect. The choice between these cellular fates appears to be dose- and context-dependent, with lower doses favoring a temporary growth arrest and higher doses driving cells toward programmed death.[2] The detailed protocols and quantitative data presented in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound and other p53-MDM2/MDMX pathway modulators.
References
- 1. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C95H140N20O23 | CID 164182053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent effect of the MDM2 inhibitor AMG232 on suppression of glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. youtube.com [youtube.com]
- 10. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cancer-Targeting Applications of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Procedure and precautions of cell cycle detection [elabscience.com]
- 20. Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. EP4204812A2 - Biomarkers for cancer therapy using mdm2 antagonists - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
The Core Technology of Sulanemadlin: A Technical Guide to the Stapled Peptide Dual Inhibitor of MDM2 and MDMX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulanemadlin (also known as ALRN-6924) represents a pioneering advancement in cancer therapeutics as the first stapled peptide to enter clinical trials.[1] This in-depth technical guide explores the core technology of this compound, a potent and cell-permeable peptidomimetic that reactivates the tumor suppressor protein p53 by dually inhibiting its negative regulators, MDM2 and MDMX.[2][3] Developed by Aileron Therapeutics, this compound's innovative design addresses the common challenge of cancer cells evading apoptosis through the p53 pathway, offering a promising therapeutic strategy for various cancers harboring wild-type TP53.[4]
The "stapling" technology involves chemically constraining a peptide into its bioactive alpha-helical conformation. This modification enhances the peptide's stability, proteolytic resistance, and cell permeability, overcoming the traditional limitations of peptide-based drugs.[5] this compound is designed to mimic the N-terminal domain of p53, allowing it to bind with high affinity to the hydrophobic pockets of both MDM2 and MDMX, thereby disrupting their interaction with p53 and unleashing its tumor-suppressive functions.[2][5]
Mechanism of Action: Restoring p53 Function
In healthy cells, the tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The activity of p53 is tightly regulated by its primary endogenous inhibitors, MDM2 and MDMX. In many cancers with wild-type TP53, these inhibitors are overexpressed, leading to the functional inactivation of p53 and allowing cancer cells to proliferate unchecked.
This compound directly counteracts this by competitively binding to the p53-binding domain of both MDM2 and MDMX. This dual inhibition is crucial, as targeting MDM2 alone can be circumvented by the upregulation of MDMX. By neutralizing both key negative regulators, this compound effectively liberates p53, leading to the transcriptional activation of its downstream targets, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which promotes apoptosis.[5]
Quantitative Data
Binding Affinity of this compound
This compound exhibits high-affinity binding to both MDM2 and MDMX. The binding affinities, determined by fluorescence polarization assays, are summarized below.
| Target | Binding Affinity (Kd) | Assay Method |
| MDM2 | 38 nM | Fluorescence Polarization |
| MDMX | 91 nM | Fluorescence Polarization |
| Data sourced from the supplementary materials of Guerlavais et al., J Med Chem, 2023. |
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines with wild-type TP53.
| Cell Line | Cancer Type | IC50 |
| MCF-7 | Breast Cancer | 113 nM[3] |
| ZR-75-1 | Breast Cancer | 500 nM[3] |
| CT26.WT | Colon Carcinoma | 3.4 µM[5] |
| B16-F10 (p53+/+) | Melanoma | ~4 µM |
| IC50 values represent the concentration required to inhibit cell growth by 50%. |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in multiple species, demonstrating favorable properties for clinical development.
| Species | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | T1/2 (hours) |
| Mouse | 5 mg/kg (i.v.) | 67.8 | 450 | 2.2 |
| Rat | 5 mg/kg (i.v.) | 95.9 | - | - |
| Human (Phase I) | 3.1 mg/kg (i.v.) | - | - | 5.5[6] |
| Data for mouse and rat sourced from MedChemExpress product information. Human half-life from a Phase I clinical trial. |
Experimental Protocols
Fluorescence Polarization Binding Assay
This assay is used to determine the binding affinity of this compound to MDM2 and MDMX.
Materials:
-
Recombinant human MDM2 and MDMX protein
-
Fluorescently labeled p53-derived peptide probe
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the microplate, add the this compound dilutions, a fixed concentration of the fluorescent peptide probe, and a fixed concentration of either MDM2 or MDMX protein.
-
Include control wells containing the probe and protein without this compound (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the Kd value by fitting the data to a competitive binding equation.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, ZR-75-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the this compound concentration.
In Vivo Xenograft Tumor Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction (e.g., MCF-7)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5-10 mg/kg, twice weekly) and the vehicle control to the respective groups.[1]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
This compound's stapled peptide technology represents a significant innovation in the field of oncology. By effectively restoring p53 function through the dual inhibition of MDM2 and MDMX, it offers a targeted therapeutic approach for a wide range of cancers that rely on the suppression of this critical tumor suppressor pathway. The favorable preclinical data, including high binding affinity, potent in vitro efficacy, and promising pharmacokinetic properties, have paved the way for its clinical evaluation. This technical guide provides a comprehensive overview of the core principles and methodologies underlying the development and characterization of this compound, highlighting its potential as a next-generation cancer therapy.
References
- 1. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALRN-6924 (this compound) | MDM2/MDMX inhibitor | Probechem Biochemicals [probechem.com]
- 4. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Foundational Research of ALRN-6924, a Dual Inhibitor of MDM2 and MDMX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on ALRN-6924 (sulanemadlin), a first-in-class stapled peptide dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). ALRN-6924 reactivates the p53 tumor suppressor pathway by disrupting the protein-protein interactions between p53 and its negative regulators, MDM2 and MDMX. This document details the mechanism of action, key preclinical and clinical findings, and the experimental protocols used to establish the scientific basis for its development.
Introduction to p53, MDM2, and MDMX
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of cells with damaged DNA.[2] In many cancers where the TP53 gene remains unmutated (wild-type), the tumor-suppressive functions of p53 are often abrogated by its endogenous negative regulators, MDM2 and MDMX.[3]
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] MDMX, a homolog of MDM2, lacks intrinsic E3 ligase activity but can heterodimerize with MDM2 to enhance its activity and also directly binds to the p53 transactivation domain, inhibiting its transcriptional activity.[1][4] Overexpression of MDM2 and/or MDMX is a common mechanism for p53 inactivation in various malignancies.[5] Consequently, the disruption of the p53-MDM2/MDMX interactions has emerged as a promising therapeutic strategy for reactivating p53 in wild-type TP53 cancers.[6][7]
ALRN-6924: A Stapled Peptide Approach
ALRN-6924 is a stabilized, cell-penetrating alpha-helical peptide that mimics the p53 N-terminal transactivation domain, enabling it to bind with high affinity to both MDM2 and MDMX.[8][9] The "staple" refers to a synthetic hydrocarbon bridge that locks the peptide into its bioactive alpha-helical conformation, thereby increasing its stability, proteolytic resistance, and cell permeability.[4][10] By equipotently inhibiting both MDM2 and MDMX, ALRN-6924 is designed to achieve a more complete and robust reactivation of the p53 pathway compared to inhibitors that target only MDM2.[11][12]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of ALRN-6924 in reactivating the p53 signaling pathway.
Preclinical Research Findings
Binding Affinity and Cellular Activity
Foundational studies demonstrated that ALRN-6924 binds with high affinity to both MDM2 and MDMX.[8][13] In preclinical models, ALRN-6924 has shown potent on-mechanism activity. In retinoblastoma cell lines (Weri and Y79), ALRN-6924 inhibited cell proliferation with EC50 values of 7 nM and 12 nM, respectively, and upregulated p53 target genes such as CDKN1A (p21), MDM2, GADD45A, and BTG2.[14] The activity of ALRN-6924 is dependent on wild-type TP53 status, as it was active in cancer cell lines with wild-type TP53 but not in those with mutant TP53.[15]
In Vitro and In Vivo Efficacy
In acute myeloid leukemia (AML) cells, ALRN-6924 was shown to disrupt both MDMX/p53 and MDM2/p53 interactions, leading to global transcriptional activation of p53-dependent pathways.[5] This resulted in the suppression of proliferation, clonogenic capacity, and induction of cell-cycle arrest and apoptosis.[16]
In vivo studies using xenograft models of human AML demonstrated that ALRN-6924 treatment suppressed the initiation and progression of leukemia and extended survival.[16] In breast cancer models, ALRN-6924 showed synergistic antitumor activity when combined with chemotherapeutic agents like paclitaxel and eribulin in ER+ breast cancer cell lines with wild-type TP53.[11][15] Combination therapy in xenograft models resulted in enhanced tumor growth inhibition and increased apoptosis compared to single-agent treatments.[15][17]
Pharmacodynamics and Biomarkers
A key pharmacodynamic biomarker for p53 activation is Macrophage Inhibitory Cytokine-1 (MIC-1), a secreted protein whose expression is regulated by p53.[18][19] In preclinical models, treatment with ALRN-6924 led to a dose-dependent increase in serum MIC-1 levels, which correlated with p53 activation and cell cycle arrest in normal tissues like bone marrow.[20][21]
Clinical Research: Phase 1 Trial (NCT02264613)
The first-in-human Phase 1 dose-escalation trial of ALRN-6924 evaluated its safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity in patients with advanced solid tumors or lymphomas with wild-type TP53.[6][10][16][22][23][24][25][26][27]
Study Design
The study employed a standard 3+3 dose-escalation design with two dosing schedules[6][23]:
-
Arm A: ALRN-6924 administered intravenously once-weekly for three weeks, followed by one week off (28-day cycle).[22][23]
-
Arm B: ALRN-6924 administered intravenously twice-weekly for two weeks, followed by one week off (21-day cycle).[22][23]
Quantitative Data Summary
Table 1: Patient Demographics and Dosing [22][23]
| Characteristic | Arm A (n=41) | Arm B (n=30) | Total (n=71) |
| Median Age (years) | 61 (25-78) | 61 (25-78) | 61 (25-78) |
| Dose Range (mg/kg) | 0.16 - 4.4 | 0.32 - 2.7 | 0.16 - 4.4 |
| Median Cycles | 2 (1-19) | 3 (1-19) | 2 (1-19) |
Table 2: Most Frequent Treatment-Related Adverse Events (All Grades) [22][23]
| Adverse Event | Arm A (n=41) | Arm B (n=30) | Total (n=71) |
| Nausea | 24 (59%) | 15 (50%) | 39 (55%) |
| Fatigue | 20 (49%) | 13 (43%) | 33 (46%) |
| Vomiting | 15 (37%) | 8 (27%) | 23 (32%) |
| Diarrhea | 12 (29%) | 10 (33%) | 22 (31%) |
| Anemia | 10 (24%) | 7 (23%) | 17 (24%) |
| Headache | 8 (20%) | 5 (17%) | 13 (18%) |
Table 3: Dose-Limiting Toxicities (DLTs) [22][23]
| Arm | Dose Level (mg/kg) | DLT |
| A | 3.1 | Grade 3 Fatigue |
| A | 4.4 | Grade 3 Hypotension, Grade 3 Alkaline Phosphatase Elevation, Grade 3 Anemia, Grade 4 Neutropenia |
| B | - | No DLTs Observed |
Table 4: Antitumor Activity in Efficacy-Evaluable Patients (n=41) [10][16]
| Response | Number of Patients | Percentage |
| Complete Response (CR) | 2 | 5% |
| Partial Response (PR) | 2 | 5% |
| Stable Disease (SD) | 20 | 49% |
| Disease Control Rate (CR+PR+SD) | 24 | 59% |
Pharmacokinetics and Pharmacodynamics
ALRN-6924 demonstrated dose-dependent pharmacokinetics.[22][23] The half-life was approximately 5.5 hours.[26] A validated liquid chromatography with tandem mass spectrometric detection method was used to assess plasma concentrations of ALRN-6924 and its active metabolite.[22] Pharmacodynamic activity was confirmed by dose-related increases in serum MIC-1 levels, a biomarker of p53 activation.[1][22][23]
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for p53-MDM2/MDMX Interaction
This protocol is a general guideline for assessing the disruption of p53-MDM2/MDMX interactions by ALRN-6924.
-
Cell Lysis:
-
Treat wild-type TP53 cancer cells with ALRN-6924 or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against p53, MDM2, or MDMX overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and MDMX to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated protein in ALRN-6924-treated samples indicates disruption of the interaction.
-
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.[8][11][15]
-
Cell Preparation:
-
Harvest cells after treatment with ALRN-6924.
-
Wash the cells with PBS and centrifuge to form a pellet.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[8]
-
Incubate at room temperature in the dark for 15-30 minutes.[11][15]
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content based on PI fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
TUNEL Assay for Apoptosis in Xenograft Tumors
This protocol describes the detection of apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[2][27][28][29][30]
-
Tissue Preparation:
-
Deparaffinize FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.[28]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval, for example, by microwaving the slides in citrate buffer (pH 6.0).[28]
-
-
Permeabilization and Labeling:
-
Permeabilize the tissue by incubating with Proteinase K.
-
Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTP to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[2]
-
-
Detection and Visualization:
-
For colorimetric detection, incubate with an anti-fluorescein antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a substrate like DAB, which produces a brown precipitate at the site of apoptosis.[28][30]
-
Counterstain with a nuclear stain like hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
Visualize and quantify the apoptotic cells using a light microscope.
-
Immunohistochemistry (IHC) for p21 in Tumor Tissue
This protocol provides a general procedure for detecting the expression of the p53 target gene product, p21, in FFPE tumor sections.[14][17][20][21][31]
-
Sample Preparation:
-
Deparaffinize and rehydrate FFPE tumor sections as described for the TUNEL assay.[17]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).[17]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[17]
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with a primary antibody specific for p21.[21]
-
Wash and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.[20]
-
Add a chromogenic substrate (e.g., DAB) to visualize the p21-positive cells (brown staining).[20]
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the intensity and localization of p21 staining.
-
Breast Cancer Xenograft Model
This is a generalized protocol for establishing and monitoring breast cancer xenografts in immunocompromised mice.[4][7][9][32][33]
-
Cell Culture and Animal Model:
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor growth.
-
Inject the cell suspension subcutaneously or orthotopically into the mammary fat pad of the mice.[7] For hormone-responsive cell lines like MCF-7, estrogen supplementation may be required.[32]
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ALRN-6924, chemotherapy, combination).
-
Administer treatments according to the planned schedule and dosage.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry (for p21), TUNEL assay (for apoptosis), or western blotting.
-
Visualizations of Experimental Workflows
Co-Immunoprecipitation Workflow
Flow Cytometry for Cell Cycle Workflow
Conclusion
The foundational research on ALRN-6924 has established it as a potent, first-in-class dual inhibitor of MDM2 and MDMX. Preclinical studies have demonstrated its ability to reactivate the p53 pathway in wild-type TP53 cancer cells, leading to cell cycle arrest and apoptosis, and showing promising antitumor activity both as a single agent and in combination with chemotherapy. The Phase 1 clinical trial provided evidence of its tolerability and clinical activity in a heavily pretreated patient population. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on p53-targeted cancer therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of ALRN-6924.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. PathScan® RP GDF15/MIC1 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. medicine.uams.edu [medicine.uams.edu]
- 12. targetedonc.com [targetedonc.com]
- 13. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of Immunohistochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Immunohistochemical detection of myogenin and p21 in methylcholanthrene-induced mouse rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrophage inhibitory cytokine-1: a novel biomarker for p53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. genomeme.ca [genomeme.ca]
- 21. niehs.nih.gov [niehs.nih.gov]
- 22. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Phase 1/2a Open-Label Study to Determine the Safety and Tolerability of ALRN-6924 in Patients with Advanced Solid Tumors or Lymphoma Expressing Wild-Type p53 Protein | Dana-Farber Cancer Institute [dana-farber.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 30. genscript.com [genscript.com]
- 31. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 32. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Methodological & Application
Sulanemadlin (ALRN-6924): Application Notes and In Vitro Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulanemadlin (ALRN-6924) is a first-in-class, cell-permeating, stapled alpha-helical peptide currently under investigation for cancer therapy.[1][2] As a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX (also known as MDM4), this compound functions by disrupting their interaction with the p53 tumor suppressor protein.[3][4] In cancer cells with wild-type TP53 (TP53-WT), this inhibition reactivates the p53 signaling pathway, leading to downstream effects such as cell cycle arrest and apoptosis.[1][5] This document provides detailed protocols for assessing the in vitro activity of this compound in cancer cell lines.
Mechanism of Action
This compound mimics the N-terminal domain of p53, enabling it to bind with high affinity to both MDM2 and MDMX, the primary endogenous inhibitors of p53.[1][2] In many TP53-WT tumors, p53 is sequestered and targeted for degradation by overexpressed MDM2/MDMX. By preventing these interactions, this compound stabilizes and activates p53, allowing it to transcriptionally upregulate target genes like CDKN1A (p21) and PMAIP1 (PUMA).[5][6] This restored p53 function ultimately drives tumor cells toward cell cycle arrest or apoptosis.[1][4]
Figure 1. this compound's mechanism of action.
Data Presentation: In Vitro Antiproliferative Activity
The antiproliferative effects of this compound are most pronounced in cancer cell lines harboring wild-type TP53. The half-maximal inhibitory concentration (IC50) values vary across different cell lines.
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Assay Method / Duration |
| MCF-7 | Breast (ER+) | Wild-Type | 113 | SRB / 72 hours |
| ZR-75-1 | Breast (ER+) | Wild-Type | 500 | SRB / 72 hours |
| CT26.WT | Murine Colon Carcinoma | Wild-Type | 3400 | Live-cell imaging / 96 hours |
| HCC-1954 | Breast (ER+) | Mutant | >30,000 | Not Specified |
| CAMA1 | Breast (ER+) | Mutant | >30,000 | Not Specified |
| SK-BR-3 | Breast (ER+) | Mutant | >30,000 | Not Specified |
| BT-474 | Breast (ER+) | Mutant | >30,000 | Not Specified |
| Table 1: Summary of this compound IC50 values in various cancer cell lines. Data compiled from multiple sources.[3][4][6] |
Experimental Workflow
A typical workflow for evaluating this compound involves initial cell culture, treatment with a dose range of the compound, and subsequent analysis using various cell-based assays to determine its effect on viability, apoptosis, and cell cycle progression.
Figure 2. General experimental workflow.
Experimental Protocols
Materials and Reagents
-
This compound (ALRN-6924): Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C or -80°C.
-
Cell Lines: TP53-WT (e.g., MCF-7, ZR-75-1) and TP53-mutant (e.g., SK-BR-3, BT-474) cancer cell lines.
-
Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assays:
-
Viability: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Apoptosis: FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI).
-
Cell Cycle: Propidium Iodide (PI), RNase A, Triton X-100.
-
General: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO (vehicle control).
-
Protocol 1: Cell Viability Assay (96-well format)
This protocol determines the dose-dependent effect of this compound on cell proliferation and is used to calculate the IC50 value.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000–5,000 cells per well in 100 µL of culture medium in a 96-well clear-bottom white plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium, typically ranging from 1 nM to 30 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for 72–96 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement (Using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of this compound concentration.
-
Calculate the IC50 value using a non-linear regression (four-parameter sigmoidal dose-response) analysis in software like GraphPad Prism.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis following this compound treatment using Annexin V and PI staining.
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10^6 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating/apoptotic cells).
-
Wash attached cells with PBS and detach using Trypsin-EDTA.
-
Combine the detached cells with the collected medium. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Identify cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 6-well plates.
-
After 24 hours, treat cells with this compound (e.g., at IC50 concentration) and a vehicle control for 24–48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol (Protocol 2, Step 2).
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use the data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 and/or G2 phases is expected.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALRN-6924 (this compound) | MDM2/MDMX inhibitor | Probechem Biochemicals [probechem.com]
- 4. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
ALRN-6924 dosage and administration in mouse xenograft models
Application Notes: ALRN-6924 in Preclinical Research
Introduction
ALRN-6924 (Sulanemadlin) is a first-in-class, cell-penetrating, stapled alpha-helical peptide currently under investigation for various therapeutic applications.[1][2] It functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), two primary negative regulators of the p53 tumor suppressor protein.[2][3][4] In cancer cells with wild-type TP53, ALRN-6924 disrupts the p53-MDM2/MDMX interactions, thereby restoring p53's transcriptional activity.[4][5] This reactivation of p53 can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth, making ALRN-6924 a promising agent for cancer therapy.[6][7][8] These notes provide an overview of its application, dosage, and administration in mouse xenograft models based on preclinical studies.
Mechanism of Action: p53 Reactivation
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, such as DNA damage.[9][10] It can halt the cell cycle to allow for DNA repair or induce apoptosis to eliminate irreparably damaged cells.[11][12][13] The activity of p53 is tightly controlled by its negative regulators, MDM2 and MDMX.[5][14][15]
-
MDM2: An E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5]
In many tumors with non-mutated (wild-type) p53, the function of this tumor suppressor is abrogated by the overexpression of MDM2 and/or MDMX.[14] ALRN-6924 mimics the p53 N-terminal domain, binding with high affinity to both MDM2 and MDMX, which liberates p53 from its inhibitors and restores its tumor-suppressive functions.[1][2]
Quantitative Data Summary
The following tables summarize the dosage and administration of ALRN-6924 in various mouse xenograft models as a single agent and in combination therapies.
Table 1: ALRN-6924 as a Single Agent in Mouse Xenograft Models
| Xenograft Model | ALRN-6924 Dosage | Administration Route | Dosing Schedule | Key Outcomes |
|---|---|---|---|---|
| Multiple TP53-WT Models | 5-20 mg/kg | Intravenous (i.v.) | Not specified | Inhibited tumor growth; Induced p53 and p21 expression.[16] |
| MCF-7 (Breast Cancer) | 5 mg/kg | Intravenous (i.v.) | Twice weekly | Moderate tumor growth inhibition.[6] |
| MCF-7 (Breast Cancer) | 10 mg/kg | Intravenous (i.v.) | Twice weekly | Significant tumor growth inhibition compared to vehicle.[6] |
Table 2: ALRN-6924 in Combination Therapy in Mouse Xenograft Models
| Xenograft Model | ALRN-6924 Dosage | Combination Agent(s) | Administration Route | Dosing Schedule | Key Outcomes |
|---|---|---|---|---|---|
| MCF-7 (Breast Cancer) | 5 mg/kg & 10 mg/kg | Paclitaxel (10 mg/kg) | Intravenous (i.v.) | ALRN-6924: Twice weekly; Paclitaxel: Weekly (6h prior to ALRN-6924) | Superior antitumor efficacy compared to single agents.[6][17] |
| ZR-75-1 (Breast Cancer) | 5 mg/kg & 10 mg/kg | Paclitaxel (10 mg/kg) | Intravenous (i.v.) | ALRN-6924: Twice weekly; Paclitaxel: Weekly | Enhanced antitumor activity.[6][7] |
| MCF-7 (Breast Cancer) | 10 mg/kg | Eribulin (0.3 mg/kg) | Intravenous (i.v.) | Not specified | Effectively inhibited tumor growth with superior efficacy.[6] |
| TP53-mutant models | 2.4 mg/kg | Topotecan (1.5 mg/kg) | Intravenous (i.v.) | ALRN-6924: Daily for 5 days (24h prior to Topotecan) | Protected against chemotherapy-induced neutropenia without diminishing antitumor activity.[16] |
Protocols: Xenograft Studies with ALRN-6924
This section provides a generalized protocol for evaluating the antitumor efficacy of ALRN-6924 in a subcutaneous mouse xenograft model, based on published preclinical studies.
Objective: To determine the in vivo antitumor efficacy of ALRN-6924 as a single agent or in combination with standard chemotherapy in a TP53 wild-type cancer xenograft model.
Materials:
-
Cell Line: TP53 wild-type cancer cell line (e.g., MCF-7 breast cancer).[6]
-
Animals: 6- to 8-week-old female athymic nude mice (e.g., BALB/c nu/nu).[6]
-
Reagents: ALRN-6924, vehicle control, combination chemotherapy agent (e.g., paclitaxel), cell culture medium, Matrigel (optional), 17β-estradiol pellets (for hormone-dependent models like MCF-7).[6]
-
Equipment: Calipers, sterile syringes and needles, animal housing facilities, flow cytometer, equipment for tissue processing and analysis (IHC, Western Blot).
Experimental Procedure:
-
Animal Acclimation and Preparation:
-
House female athymic nude mice under standard pathogen-free conditions for at least one week before the experiment.
-
For hormone-receptor-positive models like MCF-7, subcutaneously implant a 60-day slow-release 17β-estradiol pellet one day prior to cell inoculation.[6]
-
-
Tumor Cell Inoculation:
-
Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and prepare a single-cell suspension in a serum-free medium at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the 4th mammary fat pad of each mouse.[6]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When the average tumor volume reaches 150-200 mm3, randomize the mice into treatment groups (n=5-8 mice per group).[6] Typical groups include:
-
Group 1: Vehicle Control
-
Group 2: ALRN-6924 (e.g., 10 mg/kg)
-
Group 3: Chemotherapy Agent (e.g., Paclitaxel, 10 mg/kg)
-
Group 4: ALRN-6924 + Chemotherapy Agent
-
-
-
Drug Preparation and Administration:
-
Prepare ALRN-6924 and the combination agent in their respective vehicles on the day of administration.
-
Administer all drugs intravenously (i.v.) via the tail vein.[6]
-
Dosing Schedule Example: Administer paclitaxel (10 mg/kg) once weekly. Administer ALRN-6924 (10 mg/kg) twice weekly. On combination dosing days, administer paclitaxel 6 hours before ALRN-6924.[6]
-
Continue treatment for the planned duration (e.g., 26-28 days).[6]
-
-
Endpoint and Tissue Collection:
-
Monitor animal health and body weight throughout the study.
-
The primary endpoint is typically tumor volume. Euthanize mice if tumors reach the maximum allowed size (e.g., 1500 mm3) or at the end of the study period.[6]
-
For pharmacodynamic studies, mice may be euthanized at specific time points after the final dose (e.g., 16 hours) to collect tumor tissue for analysis of biomarkers like p21, Ki67, and apoptosis (TUNEL assay).[6]
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Correlate tumor growth data with biomarker analysis from collected tissues.
-
References
- 1. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Facebook [cancer.gov]
- 5. MDM2 and MDMX inhibitor restores p53 functioning in cancers with wild-type p53 | Cancer Biology [blogs.shu.edu]
- 6. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. cusabio.com [cusabio.com]
- 12. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Inhibitors of MDM2 and MDMX: a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MDM2 and MDMX: Alone and together in regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Sulanemadlin solubility and preparation for cell culture experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the solubilization and preparation of Sulanemadlin (also known as ALRN-6924) for use in in vitro cell culture experiments. This compound is a stapled peptide and a potent dual inhibitor of MDM2 and MDMX, leading to the activation of the p53 tumor suppressor pathway.[1][2] Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. This guide outlines the necessary steps for creating stock solutions, preparing working concentrations, and provides key physicochemical data.
Physicochemical Properties and Solubility
This compound is a synthetic stapled peptide with a molecular weight of approximately 1930.25 g/mol .[3][4][5] Its solubility is a critical factor for its use in biological assays.
Table 1: this compound Solubility and Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 1930.25 g/mol | [3][4][5] |
| Molecular Formula | C₉₅H₁₄₀N₂₀O₂₃ | [1][3] |
| CAS Number | 1451199-98-6 | [1][4] |
| Appearance | White to off-white solid | [6] |
| Solubility | ≥ 100 mg/mL in DMSO | [7] |
| Soluble in formulations containing PEG300, Tween-80, and corn oil | [7][8] | |
| Sparingly soluble in water | [4] | |
| Storage | Store powder at -20°C or -80°C, protected from light and moisture.[5][7] Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[6][7] | [5][6][7] |
This compound Signaling Pathway
This compound functions by disrupting the interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX.[1][2][3] In many cancer cells with wild-type TP53, MDM2 and MDMX are overexpressed, leading to the inhibition of p53's tumor-suppressive functions. By binding to MDM2 and MDMX, this compound prevents the degradation of p53, allowing it to accumulate in the nucleus, and activate downstream target genes that control cell cycle arrest and apoptosis.[3][9]
Caption: this compound's mechanism of action on the p53 pathway.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 1930.25 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1930.25 g/mol x 1000 mg/g
-
Mass = 19.30 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 19.30 mg of this compound powder into the tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid in solubilization if necessary.[6] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Preparation of Working Concentrations for Cell Culture
This protocol outlines the serial dilution of the 10 mM stock solution to achieve desired working concentrations for treating cells. A common concentration range for in vitro studies is 0-10 µM.[7][10]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile filter tips
Procedure (Example for preparing a 10 µM working solution):
-
Intermediate Dilution (Optional but recommended for accuracy):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10.
-
Add 10 µL of the 10 mM this compound stock to 90 µL of sterile cell culture medium.
-
-
Final Working Solution:
-
To prepare a final concentration of 10 µM, perform a 1:100 dilution of the 1 mM intermediate stock into the final volume of cell culture medium.
-
For example, to prepare 1 mL of 10 µM this compound in culture medium, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure your vehicle control contains the same final concentration of DMSO.
-
Table 2: Example Dilution Series for Cell Culture Experiments
| Final Concentration | Volume of 10 mM Stock | Volume of Medium for Intermediate Dilution | Volume of Intermediate Stock | Final Volume of Medium | Final DMSO % (in 1 mL) |
| 100 µM | 1 µL | 99 µL (to make 1 mM intermediate) | 100 µL | 900 µL | 0.1% |
| 10 µM | 1 µL | 999 µL (to make 100 µM intermediate) | 100 µL | 900 µL | 0.01% |
| 1 µM | 1 µL | 999 µL (to make 100 µM intermediate) | 10 µL | 990 µL | 0.001% |
| 0.1 µM | 1 µL | 999 µL (to make 100 µM intermediate) | 1 µL | 999 µL | 0.0001% |
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.
Caption: Workflow for this compound preparation and use in cell culture.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound for in vitro research. Adherence to these protocols will help ensure the accurate and reproducible use of this potent p53-MDM2/MDMX inhibitor in cell-based assays. It is always recommended to consult the specific product datasheet from the supplier for any lot-specific information.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C95H140N20O23 | CID 164182053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound (ALRN-6924; MP-4897) | PPI inhibitor | CAS 1451199-98-6 | Buy this compound (ALRN-6924; MP-4897) from Supplier InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for Western Blot Analysis of p53 Activation by Sulanemadlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulanemadlin (also known as ALRN-6924) is a first-in-class, cell-permeating, stapled alpha-helical peptide that acts as a dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX (also known as MDM4).[1][2] In cancer cells with wild-type TP53, MDM2 and MDMX are key negative regulators of the p53 tumor suppressor protein. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, while MDMX inhibits p53's transcriptional activity.[3][4] this compound mimics the p53 N-terminal domain, competitively binding to MDM2 and MDMX and disrupting their interaction with p53.[1][2] This disruption leads to the stabilization and activation of p53, allowing it to transcriptionally upregulate its target genes, resulting in cell cycle arrest and apoptosis.[1][2][5]
Western blot analysis is a crucial technique to elucidate the pharmacodynamic effects of this compound by quantifying the upregulation of p53 and its key downstream targets, such as the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). These application notes provide a detailed protocol for performing Western blot analysis to assess p53 pathway activation by this compound in relevant cancer cell lines.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on p53 pathway proteins based on published studies.
Table 1: Effect of this compound on p53, p21, and PUMA Protein Expression in CT26.WT Murine Colorectal Carcinoma Cells.
| Treatment | Target Protein | Method of Quantification | Result |
| 4 µM this compound (48h) | p53 | Protein Analysis (Flow Cytometry) | Significant Increase in Median Fluorescence Intensity |
| 4 µM this compound (48h) | p21 | Protein Analysis (Flow Cytometry) | Significant Increase in Median Fluorescence Intensity |
| 4 µM this compound (48h) | PUMA | Protein Analysis (Flow Cytometry) | Significant Increase in Median Fluorescence Intensity |
Data adapted from a study by Hage de la Rosa et al. (2024), which confirmed these findings with overall protein analysis. While specific fold changes from Western blot densitometry were not provided, the study confirms a significant upregulation of these proteins.[5]
Table 2: Observed Effects of this compound (ALRN-6924) on p53 and p21 Protein Levels in Human Breast Cancer Cell Lines.
| Cell Line | Treatment | Target Protein | Method of Analysis | Observed Effect |
| MCF-7 (ER+) | ALRN-6924 (Dose-dependent) | p53 | Immunoblotting | Dose-dependent increase |
| MCF-7 (ER+) | ALRN-6924 (Dose-dependent) | p21 | Immunoblotting | Dose-dependent increase |
| ZR-75-1 (ER+) | ALRN-6924 (Dose-dependent) | p53 | Immunoblotting | Dose-dependent increase |
| ZR-75-1 (ER+) | ALRN-6924 (Dose-dependent) | p21 | Immunoblotting | Dose-dependent increase |
Observations are based on representative Western blot images from a study by Pairawan et al. (2021). The study demonstrated a clear dose-dependent increase in protein expression, though specific fold-change values were not tabulated.[6]
Signaling Pathway
Caption: this compound inhibits the MDM2/MDMX complex, leading to p53 activation.
Experimental Protocols
Western Blot Protocol for Analyzing p53, p21, and PUMA Expression
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Seed a TP53 wild-type cancer cell line (e.g., MCF-7, ZR-75-1, or CT26.WT) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 4, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100 V for 1-2 hours or overnight at 30V in a cold room.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and PUMA diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Quantification:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
Experimental Workflow
Caption: Workflow for Western blot analysis of p53 pathway activation.
References
- 1. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The p53 inhibitors MDM2/MDMX complex is required for control of p53 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with ALRN-6924
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of ALRN-6924 on the cell cycle of cancer cells using flow cytometry.
Introduction
ALRN-6924, also known as sulanemadlin, is a first-in-class, cell-permeating stapled alpha-helical peptide that acts as a dual inhibitor of MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2][3][4][5] In cancer cells with wild-type TP53, the overexpression of MDM2 and/or MDMX can lead to the inactivation of p53, thereby promoting cell survival and proliferation. ALRN-6924 competitively binds to MDM2 and MDMX, disrupting their interaction with p53.[1][2] This disruption stabilizes and activates p53, leading to the transcriptional activation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[6][7] The upregulation of p21 ultimately results in cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and can also induce apoptosis.[1][3][5][7]
Flow cytometry using propidium iodide (PI) staining is a robust and widely used method to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8] This protocol provides a detailed method for treating cancer cells with ALRN-6924 and subsequently analyzing the induced cell cycle arrest by flow cytometry.
Signaling Pathway of ALRN-6924-Induced Cell Cycle Arrest
Caption: ALRN-6924 signaling pathway leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing cell cycle arrest.
Quantitative Data Summary
The following table summarizes the effects of a 24-hour treatment with 10 µM ALRN-6924 on the cell cycle distribution of two human breast cancer cell lines, MCF-7 and ZR-75-1.
| Cell Line | Treatment (24 hours) | % Sub-G1 | % G0/G1 | % S | % G2/M | Reference |
| MCF-7 | Vehicle | 1.5 | 60.1 | 25.4 | 13.0 | [7] |
| ALRN-6924 (10 µM) | 2.5 | 75.3 | 10.2 | 12.0 | [7] | |
| ZR-75-1 | Vehicle | 1.8 | 55.2 | 30.1 | 12.9 | [7] |
| ALRN-6924 (10 µM) | 3.2 | 70.5 | 15.3 | 11.0 | [7] |
Data is presented as the percentage of cells in each phase of the cell cycle. The "Sub-G1" population often represents apoptotic cells with fragmented DNA.
Detailed Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle arrest induced by ALRN-6924 using propidium iodide staining and flow cytometry.
Materials and Reagents
-
ALRN-6924 (this compound)
-
TP53 wild-type cancer cell line (e.g., MCF-7, ZR-75-1, or other suitable lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of ALRN-6924 (e.g., a dose-response from 1 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is a good starting point.[7]
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This slow addition is crucial to prevent cell clumping.[9][10]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks if necessary.[11]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[10]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser to excite the propidium iodide (typically a 488 nm blue laser) and collect the emission fluorescence in the appropriate channel (e.g., PE-Texas Red or a similar channel, ~617 nm).
-
Collect data for at least 10,000-20,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
Gate out doublets and cell aggregates using the pulse width (Width) versus pulse area (Area) of the fluorescence signal.
-
Use the appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The protocols and information provided here offer a robust framework for investigating the effects of ALRN-6924 on the cell cycle. By utilizing these methods, researchers can effectively quantify the induction of cell cycle arrest, a key mechanism of action for this promising anti-cancer agent. The provided data and diagrams serve as a valuable reference for experimental design and data interpretation in the study of p53-activating therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Sulanemadlin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the assessment of Sulanemadlin's therapeutic efficacy in preclinical cancer models. Detailed protocols for bioluminescence, fluorescence, and positron emission tomography (PET) imaging are provided, alongside data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Scientific Background
This compound (also known as ALRN-6924) is a first-in-class stapled peptide that acts as a dual inhibitor of murine double minute 2 (MDM2) and murine double minute X (MDMX), two key negative regulators of the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, MDM2 and MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound mimics the p53 peptide, binding to MDM2 and MDMX and thereby preventing their interaction with p53.[1][2] This restores p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4] In vivo imaging techniques are crucial for non-invasively monitoring the pharmacodynamic effects and anti-tumor activity of this compound in real-time.
This compound's Mechanism of Action
This compound's therapeutic effect is contingent on the activation of the p53 signaling pathway. The diagram below illustrates this mechanism.
Caption: this compound's mechanism of action.
Quantitative Data Presentation
The efficacy of this compound can be quantified by measuring its impact on tumor growth over time. The following table summarizes key efficacy data from a preclinical study.
| Treatment Group | Tumor Model | Key Efficacy Metric | Value | Reference |
| This compound (30 mg/kg) | Syngeneic CT26.WT colon tumors | Tumor Doubling Time | 2.6 days | [5] |
| Anti-PD-1 (5 mg/kg) | Syngeneic CT26.WT colon tumors | Tumor Doubling Time | 2.72 days | [5] |
| This compound + Anti-PD-1 | Syngeneic CT26.WT colon tumors | Tumor Doubling Time | 3.42 days | [5] |
| Vehicle Control | Syngeneic CT26.WT colon tumors | Tumor Doubling Time | 1.83 days | [5] |
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments to assess this compound's efficacy are provided below.
Protocol 1: Bioluminescence Imaging (BLI) for Tumor Growth Monitoring
This protocol outlines the use of BLI to non-invasively track the growth of luciferase-expressing tumors in response to this compound treatment.
Materials:
-
Tumor cells stably expressing luciferase
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
This compound (or vehicle control)
-
D-luciferin potassium salt solution (15 mg/mL in sterile PBS)
-
Isoflurane anesthesia system
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject luciferase-expressing tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth by caliper measurements until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intravenous or intraperitoneal injection).
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Inject D-luciferin (150 mg/kg) intraperitoneally.
-
Wait for 10-15 minutes for substrate distribution.
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on the signal intensity.
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor growth.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor area.
-
Quantify the bioluminescent signal (total flux in photons/second) within each ROI.
-
Plot the average bioluminescent signal over time for each treatment group to assess tumor growth inhibition.
-
Caption: Experimental workflow for BLI.
Protocol 2: In Vivo Fluorescence Imaging of Apoptosis
This protocol utilizes a caspase-3/7 activatable fluorescent probe to visualize and quantify apoptosis induced by this compound in tumor tissues.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (or vehicle control)
-
Caspase-3/7 activatable fluorescent probe (e.g., a near-infrared probe)
-
In vivo fluorescence imaging system
Procedure:
-
Treatment Administration:
-
Administer a single dose of this compound or vehicle control to tumor-bearing mice.
-
-
Probe Injection:
-
At a predetermined time point post-treatment (e.g., 24 hours), inject the caspase-3/7 activatable fluorescent probe intravenously.
-
-
Fluorescence Imaging:
-
At the optimal time for probe accumulation and activation in apoptotic cells (typically 4-24 hours post-injection, as determined by probe kinetics), anesthetize the mice.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen probe.
-
-
Data Analysis:
-
Draw ROIs around the tumor and a contralateral non-tumor area.
-
Quantify the mean fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio to assess the level of apoptosis.
-
Compare the fluorescence signal between this compound-treated and control groups.
-
Caption: Workflow for apoptosis imaging.
Protocol 3: 18F-FLT PET Imaging for Proliferation Assessment
This protocol describes the use of 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) PET to measure changes in tumor cell proliferation in response to this compound.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (or vehicle control)
-
18F-FLT radiotracer
-
Small-animal PET/CT scanner
-
Anesthesia system
Procedure:
-
Baseline Imaging:
-
Prior to treatment, perform a baseline 18F-FLT PET/CT scan on each mouse.
-
Fast mice for 4-6 hours before imaging.
-
Anesthetize the mouse and inject 18F-FLT (e.g., 7.4-9.3 MBq) intravenously.
-
Allow for a 60-minute uptake period.
-
Acquire a static PET scan (e.g., 10-20 minutes) followed by a CT scan for anatomical reference.
-
-
Treatment:
-
Initiate treatment with this compound or vehicle control.
-
-
Follow-up Imaging:
-
Perform follow-up 18F-FLT PET/CT scans at one or more time points after the start of treatment (e.g., day 3 and day 7).
-
-
Data Analysis:
-
Co-register the PET and CT images.
-
Draw 3D regions of interest (ROIs) around the tumor on the fused images.
-
Calculate the standardized uptake value (SUV) for each tumor at each time point.
-
Compare the change in SUV from baseline between the treatment and control groups to assess the anti-proliferative effect of this compound.
-
Caption: Workflow for 18F-FLT PET imaging.
Conclusion
The in vivo imaging techniques and protocols outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound. By non-invasively monitoring tumor growth, apoptosis, and proliferation, researchers can gain valuable insights into the pharmacodynamics and anti-tumor activity of this promising p53-activating therapeutic agent. The quantitative data and visual representations provided herein serve as a valuable resource for designing and interpreting this compound efficacy studies.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cancerimagingarchive.net [cancerimagingarchive.net]
Application Notes and Protocols: Sulanemadlin (ALRN-6924) Combination Therapy with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulanemadlin (also known as ALRN-6924) is a first-in-class, cell-permeating, stapled alpha-helical peptide that dually inhibits Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), two key negative regulators of the p53 tumor suppressor protein.[1][2][3][4][5] In cancer cells with wild-type TP53, MDM2 and MDMX are often overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1] this compound mimics the N-terminal domain of p53, binding to MDM2 and MDMX with high affinity, thereby disrupting their interaction with p53.[2][3][4][5] This restores p53 activity, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in TP53 wild-type cancers.[1][3][6]
Paclitaxel is a widely used chemotherapeutic agent that acts as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent cell death.[7] Preclinical studies have demonstrated that the combination of this compound with paclitaxel results in synergistic antitumor activity in TP53 wild-type cancer models, particularly in hormone receptor-positive breast cancer.[8][9][10][11] The rationale for this combination is to enhance the apoptotic effects of paclitaxel by reactivating the p53 pathway with this compound.
These application notes provide a summary of preclinical data and detailed protocols for evaluating the combination of this compound and paclitaxel in cancer research models.
Data Presentation
In Vitro Efficacy
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in TP53 Wild-Type Breast Cancer Cell Lines
| Cell Line | Drug | IC50 |
| MCF-7 | This compound | 117 nM |
| Paclitaxel | 0.03 nM | |
| ZR-75-1 | This compound | 606 nM |
| Paclitaxel | 0.2 nM |
Table 2: Synergy Analysis of this compound and Paclitaxel Combination
| Cell Line | Assay | Combination Index (CI) | Interpretation |
| MCF-7 | Cell Viability | 0.874[10] | Synergistic |
| ZR-75-1 | Cell Viability | 0.323[10] | Synergistic |
| MCF-7 | Colony Formation | CI < 1 (Bliss model: 0.65)[12] | Synergistic |
In Vivo Efficacy
Table 3: In Vivo Antitumor Efficacy of this compound and Paclitaxel Combination in a MCF-7 Xenograft Model [8][10]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Notes |
| Vehicle Control | - | - | - |
| This compound (5 mg/kg) | Twice weekly, IV | Significant inhibition vs. Vehicle | [8][10] |
| This compound (10 mg/kg) | Twice weekly, IV | Significant inhibition vs. Vehicle | [8] |
| Paclitaxel (10 mg/kg) | Weekly, IV | Significant inhibition vs. Vehicle | [8] |
| Paclitaxel (15 mg/kg) | Weekly, IV | Significant inhibition vs. Vehicle | [10] |
| This compound (5 mg/kg) + Paclitaxel (10 mg/kg) | This compound: Twice weekly, IV; Paclitaxel: Weekly, IV | Superior efficacy vs. single agents (p=0.003)[8] | Paclitaxel administered 6h prior to this compound.[8][10] |
| This compound (10 mg/kg) + Paclitaxel (10 mg/kg) | This compound: Twice weekly, IV; Paclitaxel: Weekly, IV | Superior efficacy vs. single agents (p=0.005)[8] | Paclitaxel administered 6h prior to this compound.[8] |
| This compound (5 mg/kg) + Paclitaxel (15 mg/kg) | This compound: Twice weekly, IV; Paclitaxel: Weekly, IV | Greatest tumor inhibition; average tumor size decreased by 13% from initial size at 4 weeks.[10] | Paclitaxel administered 6h prior to this compound.[10] |
Signaling Pathways and Experimental Workflow
References
- 1. This compound | C95H140N20O23 | CID 164182053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gatewaycr.org [gatewaycr.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Sulanemadlin insolubility in aqueous solutions
Technical Support Center: Sulanemadlin
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (also known as ALRN-6924), a potent MDM2/MDMX inhibitor.[1][2][3] The focus is on addressing the common challenge of its insolubility in aqueous solutions.
This compound is a stapled peptide that mimics the N-terminal domain of the p53 tumor suppressor protein.[3][4] By binding to MDM2 and MDMX, it restores p53 activity, leading to the induction of tumor cell apoptosis.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
A1: this compound, like many small molecule inhibitors, has poor aqueous solubility.[5] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by several factors:
-
High Final Concentration: The desired final concentration in your assay may be too high for the aqueous medium to support.
-
Insufficient Organic Co-solvent: The percentage of the initial organic solvent (like DMSO) carried over during dilution may be too low to maintain solubility.
-
pH of the Medium: The pH of your aqueous solution can significantly impact the solubility of a compound.[6]
-
Temperature: Changes in temperature can affect solubility; most compounds are more soluble at higher temperatures.[6][7]
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic compounds.[7]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[8]
Q3: How should I store this compound powder and its stock solutions?
A3:
-
Powder: Store the solid powder in a sealed container, protected from moisture and light. For long-term storage, -80°C (up to 2 years) or -20°C (up to 1 year) is recommended.[8]
-
Stock Solutions (in DMSO): Once prepared, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month), ensuring they are sealed and protected from moisture and light.[8][9]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[8] In healthy cells, the p53 tumor suppressor protein is kept at low levels by MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[10][11] this compound binds to MDM2 and MDMX, preventing them from interacting with p53.[1] This blockage stabilizes p53, allowing it to accumulate and trigger downstream pathways that can lead to cell cycle arrest and apoptosis.[10][12][13]
Data Summary: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents and formulation systems. Note that for aqueous-based formulations, co-solvents and excipients are necessary to achieve even modest concentrations.
| Solvent/Formulation System | Solubility | Solution Appearance | Use Case |
| DMSO | ≥ 100 mg/mL (51.81 mM) | Clear Solution | Stock Solution Preparation[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL (1.30 mM) | Clear Solution | In Vivo Formulations[1][8][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.30 mM) | Suspended Solution | In Vivo Formulations[1][8][9] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (1.30 mM) | Clear Solution | In Vivo Formulations[1][8] |
"≥" indicates that the saturation point was not determined but is at least the value shown.[8]
Visualized Guides and Protocols
MDM2-p53 Signaling Pathway
This compound intervenes in the critical MDM2-p53 autoregulatory feedback loop. Under normal conditions, p53 activates MDM2 expression, and MDM2, in turn, targets p53 for degradation, keeping its levels low. This compound breaks this loop, leading to p53 activation.[11][13]
Caption: The MDM2-p53 pathway and this compound's point of intervention.
Troubleshooting Workflow for this compound Insolubility
If you observe precipitation during your experiment, follow this systematic workflow to identify and resolve the issue.
Caption: Step-by-step workflow for troubleshooting this compound precipitation.
Factors Affecting this compound Solubility
The solubility of a small molecule like this compound in an aqueous environment is a multifactorial issue. Understanding these relationships can help in designing more robust experiments. Key factors include the physicochemical properties of the drug and the characteristics of the solvent system.[6][14][15]
Caption: Key factors influencing the aqueous solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. Due to its high molecular weight (~1930.25 g/mol ), precise measurements are crucial.[8]
-
Solvent Addition: Add the calculated volume of DMSO to achieve a 50 mM concentration. It is recommended to add the solvent to the powder to aid dissolution.
-
Dissolution: Vortex the tube vigorously for 2-3 minutes. If particles are still visible, sonicate the tube in a water bath for 5-10 minutes.[9] Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the clear stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Troubleshooting by Serial Dilution into Aqueous Buffer
This protocol helps determine the practical solubility limit in your specific experimental buffer.
Materials:
-
50 mM this compound stock solution in DMSO
-
Your target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or 96-well plate
Methodology:
-
Prepare Dilution Series: Create a serial dilution of your this compound stock solution in DMSO to generate intermediate concentrations (e.g., 20 mM, 10 mM, 5 mM, 1 mM, 0.5 mM).
-
Dilute into Aqueous Buffer: Take a fixed volume from each intermediate stock (e.g., 1 µL) and add it to a much larger volume of your target aqueous buffer (e.g., 999 µL for a 1:1000 dilution). This step is critical as it simulates the final dilution in your experiment.
-
Mix and Observe: Immediately after adding the DMSO stock to the buffer, mix thoroughly by gentle vortexing or pipetting.
-
Incubate and Inspect: Let the solutions stand at the experimental temperature (e.g., 37°C) for 15-30 minutes.
-
Assess Solubility: Carefully inspect each tube or well for any signs of precipitation (cloudiness, visible particles, or a pellet after gentle centrifugation). The highest concentration that remains a clear solution is your approximate working solubility limit in that specific medium. If precipitation occurs even at the lowest concentrations, you may need to consider formulation strategies involving co-solvents as detailed in the data table.[1][9]
References
- 1. This compound (ALRN-6924; MP-4897) | PPI inhibitor | CAS 1451199-98-6 | Buy this compound (ALRN-6924; MP-4897) from Supplier InvivoChem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. ijnrd.org [ijnrd.org]
Technical Support Center: Optimizing AL-6924 Concentration for In Vitro Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ALRN-6924 in in vitro cytotoxicity assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALRN-6924?
A1: ALRN-6924 is a stabilized, cell-permeating alpha-helical peptide that functions as a dual inhibitor of Mouse Double Minute 2 (MDM2) and Mouse Double Minute X (MDMX).[1][2] In cancer cells with wild-type TP53, MDM2 and MDMX are often overexpressed and act as negative regulators of the p53 tumor suppressor protein.[3] ALRN-6924 mimics the p53 protein's binding domain to MDM2 and MDMX, thereby disrupting their interaction with p53.[4][5] This restores p53 activity, leading to the transcriptional activation of p53-dependent pathways that can induce cell-cycle arrest, apoptosis, and senescence in cancer cells.[3][6][7]
Q2: What is the optimal concentration range for ALRN-6924 in in vitro cytotoxicity assays?
A2: The optimal concentration of ALRN-6924 can vary depending on the cell line, assay duration, and the specific endpoint being measured. Based on published studies, a general starting range to consider is between 10 nM and 10 µM. For sensitive cell lines, EC50 values have been reported in the nanomolar range. For instance, in Weri and Y79 retinoblastoma cell lines, the EC50 was 7 nM and 12 nM, respectively. In other studies, concentrations up to 50 µM have been used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental conditions.
Q3: Which cancer cell lines are sensitive to ALRN-6924?
A3: The primary determinant of a cell line's sensitivity to ALRN-6924 is the status of its TP53 gene. Cell lines with wild-type TP53 are generally sensitive to ALRN-6924, while those with mutant or null TP53 are typically resistant.[1][6] Sensitivity has been demonstrated in a variety of cancer cell lines, including those from breast cancer (e.g., MCF-7, ZR-75-1), acute myeloid leukemia (AML), and retinoblastoma (Weri, Y79).[1][3]
Q4: How should I dissolve and store ALRN-6924?
A4: For in vitro experiments, ALRN-6924 is typically dissolved in a sterile solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Further dilutions should be made in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically <0.5%). Lyophilized ALRN-6924 should be stored at -20°C. Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, improper mixing of ALRN-6924 solution, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Mix the ALRN-6924 solution thoroughly by gentle pipetting before adding to the wells. To minimize edge effects, avoid using the outer wells of the plate for treatment and fill them with sterile medium or PBS instead. |
| No cytotoxic effect observed, even at high concentrations | The cell line may have a mutant or null TP53 gene, rendering it insensitive to ALRN-6924. The peptide may have degraded due to improper storage or handling. | Confirm the TP53 status of your cell line. Prepare fresh dilutions of ALRN-6924 from a new stock. Include a positive control (a known cytotoxic agent) to validate the assay's performance. |
| Precipitation of ALRN-6924 in culture medium | The concentration of ALRN-6924 may be too high for the solubility limits in the culture medium, especially in the presence of serum proteins. | Prepare fresh dilutions and ensure the final DMSO concentration is low. Consider using a lower percentage of serum in your culture medium during the treatment period, if compatible with your cell line's health. Perform a solubility test of ALRN-6924 in your specific culture medium. |
| Inconsistent results with MTT/XTT assays | ALRN-6924 may interfere with the metabolic activity of the cells or the tetrazolium dye reduction, which is a known issue with some compounds. | Consider using a different cytotoxicity assay that measures a different endpoint, such as a membrane integrity assay (e.g., LDH release or a fluorescent dye exclusion assay) or a caspase activity assay to measure apoptosis. |
| Low signal-to-noise ratio in the assay | The cell seeding density may be too low, or the incubation time with ALRN-6924 may be too short to induce a measurable cytotoxic effect. | Optimize the cell seeding density to ensure a robust signal in the control wells. Extend the incubation time with ALRN-6924 (e.g., from 24 to 48 or 72 hours) to allow for the cytotoxic effects to manifest. |
Data Presentation
Table 1: Reported In Vitro Effective Concentrations of ALRN-6924 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50/EC50) | Reference |
| MCF-7 | Breast Cancer | SRB Assay | ~1 µM | [6] |
| ZR-75-1 | Breast Cancer | SRB Assay | ~1 µM | [6] |
| Weri | Retinoblastoma | Cell-Titer-Glo | 7 nM | |
| Y79 | Retinoblastoma | Cell-Titer-Glo | 12 nM | |
| Various | Multiple | Cell Proliferation | Active in TP53-WT lines | [1] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methodologies used in studies with ALRN-6924.[6]
Materials:
-
96-well cell culture plates
-
ALRN-6924
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ALRN-6924 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted ALRN-6924 solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest ALRN-6924 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the assay used to determine the EC50 of ALRN-6924 in retinoblastoma cell lines.
Materials:
-
96-well opaque-walled cell culture plates
-
ALRN-6924
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimized density and incubate for 24 hours.
-
Treatment: Add serial dilutions of ALRN-6924 to the wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: ALRN-6924 signaling pathway.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Troubleshooting logical relationships.
References
- 1. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. | Semantic Scholar [semanticscholar.org]
- 3. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of Sulanemadlin in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sulanemadlin in preclinical models. The information is intended for scientists and drug development professionals to effectively manage and interpret potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ALRN-6924) is a first-in-class, cell-permeating stapled peptide that inhibits the interaction between p53 and its two primary negative regulators, MDM2 and MDMX.[1][2][3] By disrupting these interactions, this compound reactivates the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[4][5]
Q2: What are the known on-target toxicities of this compound in preclinical models?
As this compound reactivates p53 in all cells with a wild-type TP53 gene, including normal tissues, on-target toxicities can occur. The most commonly observed dose-limiting toxicities in preclinical models are hematological, particularly neutropenia, and gastrointestinal issues such as diarrhea and mucositis.[6] These effects are generally reversible and dose-dependent.
Q3: Does this compound have significant off-target effects?
Stapled peptides like this compound are designed for high target specificity, and thus, significant off-target effects are not commonly reported.[7] However, as with any therapeutic agent, it is crucial to experimentally assess potential off-target activities. This guide provides methodologies for investigating such effects.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A key strategy is to use control cells or animal models with a mutated or deleted TP53 gene. In these models, the on-target effects of this compound will be absent, and any observed toxicity can be attributed to off-target mechanisms. Additionally, employing a structurally similar but inactive version of the peptide can help identify non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in TP53-Mutant/Null Cell Lines
Possible Cause: This could indicate a potential off-target effect of this compound, independent of its p53-mediated activity.
Troubleshooting Steps:
-
Confirm TP53 Status: Verify the TP53 status of your cell line through sequencing to rule out misidentification or contamination.
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 in the TP53-mutant/null line and compare it to a TP53-wild-type line. A significant rightward shift in the IC50 for the mutant/null line would be expected if the primary mechanism is on-target.
-
Off-Target Profiling:
-
Kinome Scan: A broad kinase screen can identify unintended interactions with cellular kinases.
-
Proteomic Profiling: Use techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify proteins that are thermally stabilized by this compound binding, indicating a direct interaction.
-
Representative Data for Off-Target Kinase Inhibition (Hypothetical)
| Kinase | % Inhibition at 1 µM this compound |
|---|---|
| Kinase A | 65% |
| Kinase B | 48% |
| Kinase C | 12% |
Representative Data for Off-Target Protein Binding by CETSA (Hypothetical)
| Protein ID | Thermal Shift (ΔTm) with 10 µM this compound |
|---|---|
| Protein X | +3.2°C |
| Protein Y | +1.8°C |
| MDM2 (On-Target) | +5.5°C |
Issue 2: Severe Neutropenia in Mouse Models
Possible Cause: This is a known on-target toxicity due to p53 activation in hematopoietic progenitor cells.
Troubleshooting & Management:
-
Monitoring:
-
Perform complete blood counts (CBCs) regularly (e.g., twice weekly) to monitor neutrophil levels.
-
Establish a baseline CBC before starting this compound treatment.
-
-
Dose and Schedule Modification:
-
Consider reducing the dose or altering the dosing schedule (e.g., intermittent dosing) to allow for neutrophil recovery.
-
-
Supportive Care:
-
In cases of severe neutropenia (Absolute Neutrophil Count < 500/µL), consider the administration of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production.[6] Consult with your institution's veterinary staff for appropriate dosing and administration.
-
House animals in a sterile environment to minimize the risk of opportunistic infections.
-
Representative Data for this compound-Induced Neutropenia in Mice
| Treatment Group | Day 0 ANC (cells/µL) | Day 7 ANC (cells/µL) | Day 14 ANC (cells/µL) |
|---|---|---|---|
| Vehicle Control | 2500 ± 300 | 2400 ± 350 | 2600 ± 320 |
| This compound (10 mg/kg) | 2600 ± 280 | 800 ± 150 | 1800 ± 250 |
| this compound (20 mg/kg) | 2550 ± 310 | 400 ± 100 | 1200 ± 200 |
Issue 3: Significant Weight Loss and Diarrhea in Animal Models
Possible Cause: This is a common on-target toxicity resulting from p53 activation in the gastrointestinal epithelium.
Troubleshooting & Management:
-
Monitoring:
-
Monitor animal body weight daily.
-
Visually inspect for signs of diarrhea and dehydration.
-
-
Supportive Care:
-
Provide nutritional support with high-calorie, palatable food.
-
Administer subcutaneous fluids to prevent dehydration.
-
Consider the use of anti-diarrheal agents, in consultation with veterinary staff.
-
-
Prophylactic Measures:
-
Prophylactic administration of probiotics, such as Lactobacillus species, has been shown to mitigate chemotherapy-induced gastrointestinal toxicity in preclinical models and may be beneficial.[8]
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify proteins that physically interact with this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 80% confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours.
-
Thermal Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet precipitated proteins.
-
Protein Analysis:
-
Western Blot: Analyze the supernatant for the presence of a specific suspected off-target protein by western blotting.
-
Mass Spectrometry: For a global analysis, subject the supernatant to tryptic digestion and subsequent analysis by LC-MS/MS to identify all soluble proteins at each temperature.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates protein stabilization due to binding.
Protocol 2: In Vivo Monitoring of Hematological Toxicity
Objective: To assess the impact of this compound on peripheral blood cell counts in mice.
Methodology:
-
Animal Model: Use an appropriate mouse strain for your cancer model.
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal) at the planned dose and schedule.
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline and at regular intervals during and after treatment.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine absolute counts of neutrophils, lymphocytes, platelets, and other blood cell types.
-
Data Analysis: Plot the mean cell counts for each treatment group over time to visualize the kinetics of any hematological changes.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. p53 - Wikipedia [en.wikipedia.org]
- 6. Diagnosis and management of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 8. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
ALRN-6924 Technical Support Center: Enhancing In Vivo Stability and Half-Life
Welcome to the technical support center for ALRN-6924. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo stability and half-life of ALRN-6924. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is ALRN-6924 and how does it work?
A1: ALRN-6924 is a stapled alpha-helical peptide that acts as a dual inhibitor of Mouse Double Minute 2 (MDM2) and Mouse Double Minute X (MDMX).[1][2] By disrupting the interaction of these two proteins with the tumor suppressor protein p53, ALRN-6924 reactivates p53's functions, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2]
Q2: What is the reported in vivo half-life of ALRN-6924?
A2: In clinical trials, ALRN-6924 has demonstrated a plasma half-life of approximately 5.5 hours.[3]
Q3: Does ALRN-6924 have any active metabolites?
A3: Yes, ALRN-6924 undergoes intracellular proteolysis to form a long-acting active metabolite, ALRN-8714.[4] This metabolite also binds to MDM2 and MDMX with high affinity.[4]
Q4: What are the main challenges associated with the in vivo stability of stapled peptides like ALRN-6924?
A4: While stapling enhances proteolytic resistance compared to linear peptides, challenges still remain.[2][5] These include renal clearance due to their relatively small size and potential for aggregation, which can affect solubility and bioavailability.[5]
Q5: What are the general strategies to improve the in vivo half-life of peptides like ALRN-6924?
A5: Common strategies to extend the half-life of peptides include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to increase hydrodynamic size and reduce renal clearance.[1]
-
Lipidation: Attachment of a lipid moiety to promote binding to serum albumin, thereby increasing circulation time.
-
Formulation with excipients: Using specific formulations to improve solubility and stability.[6]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their experiments with ALRN-6924.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility/Precipitation of Lyophilized Peptide | The peptide is hydrophobic or has charged residues that are not compatible with the initial solvent. | 1. Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[7][8]2. For hydrophobic peptides, try dissolving in a small amount of an organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[9][10]3. For charged peptides, adjust the pH of the buffer. Acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers.[9][10]4. Sonication can also aid in dissolving the peptide.[9] |
| Peptide Aggregation in Solution | High peptide concentration, inappropriate buffer pH or ionic strength, or multiple freeze-thaw cycles. | 1. Work with lower peptide concentrations if possible.[11]2. Optimize the buffer pH to be at least one unit away from the peptide's isoelectric point (pI).[11]3. Adjust the ionic strength of the buffer; sometimes increasing salt concentration can prevent aggregation.[11]4. Avoid repeated freeze-thaw cycles by aliquoting the peptide solution for single-use.[7][12]5. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[11] |
| Loss of Activity After Modification (e.g., PEGylation, Lipidation) | The modification site is interfering with the binding interface of the peptide, or the modification process has denatured the peptide. | 1. Ensure the modification is site-specific and targets a region of the peptide that is not critical for binding to MDM2/MDMX. The N-terminus is often a good candidate.2. Use milder reaction conditions (e.g., lower temperature, shorter reaction time) during the modification process.3. Perform a functional assay (e.g., a p53 activation assay) to confirm that the modified peptide retains its biological activity.[13][14] |
| Inconsistent Results in In Vivo Studies | Issues with formulation, administration, or peptide stability in the vehicle. | 1. Ensure the peptide is fully dissolved in the vehicle before administration. The clinical formulation of ALRN-6924 uses 20 mmol/L sodium phosphate, 240 mmol/L trehalose, and 300 ppm polysorbate 20, at pH 7.5, diluted in 5% dextrose.[6]2. Prepare fresh formulations for each experiment to avoid degradation.3. Validate the concentration of the peptide in the dosing solution using a suitable analytical method. |
| Difficulty in Quantifying ALRN-6924 in Biological Samples | Matrix effects in the biological sample (e.g., plasma, tissue homogenate) are interfering with the analytical assay. | 1. Use a robust sample preparation method, such as solid-phase extraction or protein precipitation, to remove interfering substances.[15]2. Employ a validated LC-MS/MS method with an appropriate internal standard for accurate quantification.[6][16]3. Develop a specific method for both ALRN-6924 and its active metabolite ALRN-8714.[6] |
Experimental Protocols
Protocol 1: N-Terminal PEGylation of ALRN-6924
This protocol describes a general method for the site-specific PEGylation of the N-terminal amine of a stapled peptide like ALRN-6924 using an NHS-ester activated PEG.
Materials:
-
Lyophilized ALRN-6924
-
Methoxy-PEG-NHS (e.g., 20 kDa)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filter units (with appropriate molecular weight cut-off)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
-
LC-MS system for analysis
Procedure:
-
Peptide Dissolution:
-
Allow the lyophilized ALRN-6924 to equilibrate to room temperature.
-
Dissolve the peptide in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the reaction buffer to the dissolved peptide to the desired final concentration (e.g., 1-5 mg/mL).
-
-
PEGylation Reaction:
-
Calculate the required amount of mPEG-NHS for a 5- to 10-fold molar excess over the peptide.
-
Dissolve the mPEG-NHS in the reaction buffer.
-
Add the mPEG-NHS solution to the peptide solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted mPEG-NHS.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of PEGylated Peptide:
-
Remove unreacted PEG and quenching reagents by dialysis against a suitable buffer or by using a centrifugal filter unit.
-
Further purify the PEGylated peptide from unmodified peptide using size-exclusion or ion-exchange chromatography.
-
Monitor the fractions by UV absorbance at 280 nm.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated ALRN-6924 using LC-MS.
-
Determine the concentration of the purified product.
-
Assess the biological activity of the PEGylated peptide using a relevant in vitro assay (e.g., p53 activation assay).
-
Protocol 2: Cysteine-Directed Lipidation of an ALRN-6924 Analog
This protocol requires a modified version of ALRN-6924 containing a unique cysteine residue for site-specific lipidation using a maleimide-activated lipid.
Materials:
-
Lyophilized Cys-ALRN-6924 analog
-
Maleimide-activated lipid (e.g., DSPE-PEG-Maleimide)
-
Reaction Buffer: 50 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0
-
Reducing agent (e.g., TCEP)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., reversed-phase HPLC)
-
LC-MS system for analysis
Procedure:
-
Peptide Preparation:
-
Dissolve the Cys-ALRN-6924 analog in the reaction buffer.
-
Add a 2-3 fold molar excess of TCEP to ensure the cysteine thiol is in a reduced state. Incubate for 30 minutes at room temperature.
-
-
Lipidation Reaction:
-
Dissolve the maleimide-activated lipid in a minimal amount of DMSO.
-
Add the lipid solution to the reduced peptide solution in a 1.5 to 2-fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification of Lipidated Peptide:
-
Purify the lipidated peptide from unreacted peptide and lipid using reversed-phase HPLC.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Characterization:
-
Collect the fractions containing the lipidated peptide and confirm the molecular weight by LC-MS.
-
Lyophilize the purified product.
-
Assess the biological activity and in vivo half-life of the lipidated peptide.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of ALRN-6924
| Parameter | Value | Reference |
| Half-life (t½) | ~5.5 hours | [3] |
| Cmax (at 3.1 mg/kg) | 71.2 µg/mL | [6] |
| AUC (at 3.1 mg/kg) | 705 µg*h/mL | [6] |
Table 2: Potential Impact of Modifications on ALRN-6924 Properties (Hypothetical Data for Illustrative Purposes)
| Modification | Expected Change in Half-life | Potential Impact on Activity | Key Considerations |
| PEGylation (20 kDa) | 5-10 fold increase | May slightly decrease in vitro potency due to steric hindrance | PEG size and attachment site are critical. |
| Lipidation (C16 acyl chain) | 10-20 fold increase | Generally well-tolerated if attachment site is distal to the binding interface | May increase aggregation potential; formulation is key. |
| N-terminal Acetylation | Minimal | Can improve stability against aminopeptidases | A simple modification that can be done during peptide synthesis. |
| C-terminal Amidation | Minimal | Can improve stability against carboxypeptidases | Another simple modification during synthesis. |
Visualizations
Caption: Mechanism of action of ALRN-6924.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development [pubmed.ncbi.nlm.nih.gov]
- 5. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Rapid optimization of processes for the integrated purification of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Chemical Variations on the p53 Reactivation Theme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First in class dual MDM2/MDMX inhibitor ALRN-6924 enhances antitumor efficacy of chemotherapy in TP53 wild-type hormone receptor-positive breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 16. Isolation and Quantification of Metabolite Levels in Murine Tumor Interstitial Fluid by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of synthetic Sulanemadlin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of synthetic Sulanemadlin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound (also known as ALRN-6924) is an experimental, cell-permeating, stapled peptide developed as a dual inhibitor of murine double minute 2 (MDM2) and murine double minute X (MDMX).[1][2] By disrupting the interaction of these proteins with the tumor suppressor protein p53, this compound aims to reactivate p53's apoptotic functions in cancer cells.[1][2] Its key structural feature is an all-hydrocarbon staple that locks the peptide into a stable alpha-helical conformation, enhancing its target affinity, proteolytic resistance, and cell permeability.[3][4][5]
Q2: What are the primary sources of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in synthetic this compound, a complex stapled peptide, can arise from several sources throughout the manufacturing process. These include:
-
Raw Material Inconsistency: Variations in the purity and quality of amino acid derivatives, resins, and reagents.
-
Solid-Phase Peptide Synthesis (SPPS) Inefficiencies: Incomplete amino acid couplings or deprotection steps can lead to the formation of deletion or truncated sequences.[6][7]
-
Ring-Closing Metathesis (RCM) Variations: The efficiency of the catalyst and reaction conditions for forming the hydrocarbon staple can impact the yield and purity of the final product.
-
Purification and Handling: Differences in purification protocols (e.g., HPLC) and lyophilization can lead to variations in purity, counter-ion content, and aggregation levels.
-
Post-Translational Modifications: Unintended modifications such as oxidation, especially of methionine or tryptophan residues, can occur during synthesis or storage.[6]
Q3: What are the critical quality attributes (CQAs) to monitor for consistent this compound batches?
A3: To ensure batch-to-batch consistency, the following critical quality attributes (CQAs) of this compound should be closely monitored:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by Mass Spectrometry (MS) and Amino Acid Analysis (AAA).
-
Structure: Secondary structure (alpha-helicity) can be confirmed by Circular Dichroism (CD).
-
Impurities: Identification and quantification of process-related impurities such as deletion sequences, diastereomers, and oxidation products.
-
Peptide Content: Determined by AAA or UV spectroscopy.
-
Solubility: Consistent solubility in relevant buffers is crucial for biological assays.
-
Biological Activity: Consistent potency in a relevant bioassay, such as a p53 activation assay.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound after Synthesis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Amino Acid Coupling | Monitor coupling reactions using a qualitative test (e.g., Kaiser or Chloranil test). | Double couple problematic residues, especially those adjacent to the stapling amino acids. Use a stronger activating agent or a different solvent system. |
| Peptide Aggregation on Resin | Synthesize at a lower substitution resin or use a more polar solvent. | Incorporate pseudoproline dipeptides or use a high-swelling resin (e.g., ChemMatrix®). |
| Premature Cleavage from Resin | Ensure the appropriate resin and linker are used for the synthesis chemistry. | For Fmoc/tBu strategy, use a resin with a stable linker such as Rink Amide. |
| Inefficient Ring-Closing Metathesis (RCM) | Optimize catalyst loading, reaction time, and temperature. | Use a fresh, high-quality Grubbs' catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: High Levels of Impurities in the Purified Product
| Potential Cause | Troubleshooting Step | Recommended Action |
| Deletion Sequences | Review the efficiency of the Fmoc-deprotection steps during SPPS. | Extend the deprotection time or use a stronger deprotection solution for sterically hindered amino acids. |
| Oxidation of Sensitive Residues (e.g., Trp) | Minimize exposure to air and light during synthesis and purification. | Degas all solvents and use scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail. |
| Diastereomeric Impurities | Ensure high-quality, enantiomerically pure amino acid derivatives are used. | Optimize coupling conditions to minimize racemization, especially for sensitive amino acids like histidine and cysteine. |
| Incomplete Removal of Protecting Groups | Verify the completeness of the final cleavage and deprotection step. | Extend the cleavage time or use a stronger acid concentration (e.g., higher percentage of TFA). |
Issue 3: Inconsistent Biological Activity Between Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Peptide Concentration | Use a reliable method for peptide quantification, such as Amino Acid Analysis (AAA). | Avoid relying solely on UV spectroscopy, as this can be inaccurate. |
| Presence of Agonistic or Antagonistic Impurities | Perform thorough characterization of all impurity peaks in the HPLC profile. | Develop a more stringent purification protocol to remove impurities that may interfere with the biological assay. |
| Variations in Secondary Structure | Analyze the alpha-helical content of each batch using Circular Dichroism (CD). | Ensure consistent synthesis and purification conditions to maintain the desired conformation. |
| Inconsistent Solubility | Measure the solubility of each batch in the assay buffer. | Lyophilize the peptide from a consistent buffer system and control for residual moisture. |
Experimental Protocols
Representative Solid-Phase Peptide Synthesis (SPPS) of this compound Precursor
This protocol is a representative example based on standard Fmoc/tBu solid-phase peptide synthesis methodologies for stapled peptides.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Coupling:
-
Pre-activate 4 equivalents of the desired Fmoc-protected amino acid with 3.95 equivalents of HCTU and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence. For the non-natural, olefin-bearing amino acids, a double coupling may be required.
-
Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
Representative On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation: After synthesis of the linear peptide, wash the resin thoroughly with dichloromethane (DCM).
-
Catalyst Addition: Under an inert atmosphere, add a solution of Grubbs' first-generation catalyst (10-15 mol%) in degassed DCM to the resin.
-
Reaction: Gently agitate the resin suspension at room temperature for 2-4 hours.
-
Washing: Wash the resin with DCM (5x) to remove the catalyst.
-
Repeat (Optional): A second treatment with fresh catalyst may be performed to drive the reaction to completion.
Cleavage and Deprotection
-
Resin Washing: Wash the resin with DCM (5x) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
Purity Analysis: Analytical RP-HPLC.
-
Identity Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Quantification: Amino Acid Analysis (AAA).
-
Structural Confirmation: Circular Dichroism (CD) to confirm alpha-helicity.
-
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting this compound batch variability.
Caption: this compound's mechanism of action on the p53 pathway.
References
- 1. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Study on the design, synthesis, and activity of anti-tumor staple peptides targeting MDM2/MDMX [frontiersin.org]
- 4. Study on the design, synthesis, and activity of anti-tumor staple peptides targeting MDM2/MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. iris-biotech.de [iris-biotech.de]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Cell line contamination issues in Sulanemadlin experiments
This guide provides troubleshooting assistance for researchers using Sulanemadlin, with a specific focus on identifying and resolving issues related to cell line contamination. Inaccurate experimental results when studying this compound are often linked to the p53 status of the cell lines, which can be compromised by cross-contamination.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is this compound not showing the expected cytotoxic effect in my p53 wild-type (WT) cell line?
A1: this compound's primary mechanism is to inhibit MDM2 and MDMX, thereby reactivating p53-mediated apoptosis and cell cycle arrest.[1][2][3] This effect is critically dependent on a functional, wild-type p53 pathway in the cancer cells.[4][5][6] If you observe a lack of efficacy, the most probable causes are:
-
Cell Line Contamination: Your p53-WT cell line may be contaminated with or completely overgrown by a p53-mutant or p53-null cell line (e.g., HeLa), which is resistant to this compound.[7][8][9] HeLa is a very common and aggressive laboratory contaminant.[10][11][12]
-
Incorrect p53 Status: The cell line you are using may have been misidentified and is not p53-WT.
-
Compound Inactivity: Ensure the this compound compound is correctly stored and has not degraded.
Q2: My this compound IC50 value is much higher than reported in the literature. What does this indicate?
A2: A significantly higher IC50 value suggests reduced sensitivity to the drug. This is a classic indicator of a mixed cell population. Even a small percentage of contaminating, resistant cells can survive and proliferate, skewing the results of a cell viability assay. See the data in Table 1 for a comparison of expected IC50 values.
Q3: My western blot results for p53 and its downstream target p21 are inconsistent after this compound treatment. What could be wrong?
A3: In p53-WT cells, this compound treatment should lead to a robust stabilization and accumulation of p53 protein, followed by an increase in p21 expression.[3][13] Inconsistent or weak bands can be due to several factors:
-
Cell Line Contamination: If your culture is contaminated with p53-mutant cells, the overall induction of p53 will appear diminished because a fraction of the cell population does not respond.
-
Poor Lysate Preparation: Ensure that protease inhibitors are used during sample preparation to prevent protein degradation.[14]
-
General Western Blotting Issues: Problems with antibody dilutions, transfer efficiency, or blocking can all lead to inconsistent results.[15][16][17][18] Refer to the troubleshooting workflow in Figure 2 .
Q4: What are the first steps I should take if I suspect cell line contamination?
A4:
-
Check Cell Morphology: Visually inspect your cells under a microscope. Compare them to reference images of the authenticated cell line. While not definitive, a sudden change in morphology is a red flag.[19]
-
Review Growth Rate: Note any significant increase in the proliferation rate. Aggressive contaminants like HeLa grow very rapidly and can quickly overtake the original culture.[7]
-
Perform Authentication: The definitive method to confirm the identity of your cell line is through Short Tandem Repeat (STR) profiling.[19][20][21] This should be performed immediately.
Q5: What is STR profiling and how does it confirm my cell line's identity?
A5: Short Tandem Repeat (STR) analysis is a DNA profiling method used for cell line authentication.[22][23] It works by examining specific, highly variable regions of the genome called STRs.[20]
-
Every human cell line has a unique STR profile, like a genetic fingerprint.
-
The process involves amplifying 8 to 16 key STR loci via PCR and comparing the resulting profile to a reference database of known cell lines (e.g., from ATCC).[23]
-
A match confirms the identity, while a mismatch or a mixed profile indicates misidentification or cross-contamination.[22]
Data Presentation: Impact of p53 Status on Drug Sensitivity
Cell line contamination can drastically alter experimental outcomes. The table below provides hypothetical, yet representative, IC50 values for this compound in p53 wild-type cells versus a common p53-inactivated contaminant (HeLa) or a p53-mutant line, illustrating the source of potential discrepancies. The efficacy of MDM2 inhibitors is known to be over 100-fold greater in p53-WT cells compared to p53-null counterparts.[24]
| Cell Line | Supposed p53 Status | Actual p53 Status of Contaminant | Expected this compound IC50 | Observed this compound IC50 (in contaminated culture) | Implication |
| SJSA-1 | Wild-Type | N/A (Pure Culture) | ~0.80 µM[4] | ~0.80 µM | Expected Result |
| HCT-116 | Wild-Type | N/A (Pure Culture) | ~0.09 µM[24] | ~0.09 µM | Expected Result |
| HCT-116 | Wild-Type | Contaminated with HCT-116 p53-/- | ~0.09 µM | >10 µM[24] | Drastic loss of sensitivity due to contamination |
| MCF-7 | Wild-Type | Contaminated with HeLa (HPV E6 inactivates p53) | Low µM Range | High µM Range or No Response | False Negative Result |
Table 1: Comparison of expected vs. observed this compound IC50 values. The dramatic increase in IC50 in contaminated cultures highlights the critical importance of cell line authentication.
Visualized Workflows and Pathways
This compound's Mechanism of Action
References
- 1. This compound | C95H140N20O23 | CID 164182053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hela-transfection.com [hela-transfection.com]
- 8. Discovery of HeLa Cell Contamination in HES Cells: Call for Cell Line Authentication in Reproductive Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. cbc.ca [cbc.ca]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bosterbio.com [bosterbio.com]
- 16. biocompare.com [biocompare.com]
- 17. researchgate.net [researchgate.net]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. cellculturecompany.com [cellculturecompany.com]
- 20. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 21. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Line Authentication [worldwide.promega.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sulanemadlin vs. Siremadlin: A Preclinical Comparison in Acute Myeloid Leukemia (AML) Models
A detailed guide for researchers and drug development professionals on the preclinical performance of two leading MDM2 inhibitors in Acute Myeloid Leukemia (AML).
This guide provides an objective comparison of Sulanemadlin (APG-115) and Siremadlin (HDM201), two potent small-molecule inhibitors of the MDM2-p53 interaction, in preclinical models of Acute Myeloid Leukemia (AML). The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental data supporting their potential as therapeutic agents in AML.
Mechanism of Action: Restoring p53 Function
In a majority of AML cases, the tumor suppressor protein p53 is not mutated but is often inactivated by its negative regulator, the E3 ubiquitin ligase MDM2.[1][2] Both this compound and Siremadlin are designed to disrupt the MDM2-p53 interaction. By binding to MDM2 in the same pocket that p53 would normally occupy, these inhibitors prevent MDM2 from targeting p53 for proteasomal degradation. This leads to the accumulation and activation of p53, which in turn transcriptionally activates its downstream targets to induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[3][4][5][6]
In Vitro Efficacy in AML Cell Lines
Both this compound and Siremadlin have demonstrated potent anti-leukemic activity in TP53 wild-type AML cell lines. Their effects are primarily characterized by the induction of apoptosis and cell cycle arrest.
This compound (APG-115)
Preclinical studies show that this compound potently inhibits the proliferation of TP53 wild-type AML cell lines.[3] It has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, and trigger apoptosis.[3]
| Cell Line | IC50 (nM) | Effect | Reference |
| MOLM-13 (TP53 wt) | 9.8 ± 2.1 | Inhibition of cell proliferation | [3] |
| MV-4-11 (TP53 wt) | 15.6 ± 4.5 | Inhibition of cell proliferation | [3] |
| OCI-AML3 (TP53 wt) | 25.3 ± 7.2 | Inhibition of cell proliferation | [3] |
Table 1: In vitro activity of this compound in AML cell lines.
Siremadlin (HDM201)
Siremadlin has also shown significant single-agent activity in preclinical AML models, particularly in p53 wild-type cell lines.[5] Preclinical data indicate that different dosing schedules can lead to distinct cellular outcomes; fractionated low doses tend to induce p21 expression and delay apoptosis, while pulsed high doses promote rapid apoptosis through the induction of the pro-apoptotic protein PUMA.[5]
| Cell Line | Effect | Reference |
| p53 wild-type AML cell lines | Synergistic activity with venetoclax | [4] |
| p53 wild-type cell lines | Induction of p21 or PUMA depending on dosing | [5] |
Table 2: In vitro activity of Siremadlin in AML cell lines. (Note: Specific IC50 values for Siremadlin in AML cell lines were not detailed in the reviewed sources, but its potent activity is widely cited in preclinical studies leading to clinical trials.[5])
In Vivo Efficacy in AML Xenograft Models
The anti-tumor activity of both compounds has been confirmed in various in vivo models of AML, where they have been shown to reduce tumor burden and prolong survival.
This compound (APG-115)
In systemic AML xenograft models using MOLM-13 cells, orally administered this compound significantly reduced the leukemic burden in bone marrow and spleen.[3] This translated to a significant extension of survival in treated mice compared to vehicle controls.[3]
| Model | Dosing | Key Findings | Reference |
| MOLM-13 Systemic Xenograft | 50 mg/kg, PO, QD for 7 days | Median OS of 30.5 days vs. 22 days for vehicle | [3] |
| MOLM-13 Systemic Xenograft | 100 mg/kg, PO, QD for 7 days | Median OS of 38.5 days vs. 22 days for vehicle | [3] |
| OCI-AML3 Subcutaneous Xenograft | 50 mg/kg, PO, QOD for 15 days | Significant tumor growth inhibition | [7] |
Table 3: In vivo efficacy of this compound in AML xenograft models.
Siremadlin (HDM201)
Siremadlin has demonstrated single-agent activity in patient-derived xenograft (PDX) models of AML.[5] Preclinical studies have also highlighted its synergistic effects when combined with other agents like the BCL-2 inhibitor venetoclax, leading to complete and durable responses in AML PDX models.[4]
| Model | Combination | Key Findings | Reference |
| p53 wild-type AML PDX | with Venetoclax | Complete and durable antitumor responses | [4] |
Table 4: In vivo efficacy of Siremadlin in AML xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate MDM2 inhibitors in AML models.
Cell Viability Assay
-
Cell Seeding: AML cells are seeded in 96-well opaque plates at a density of approximately 8,000 cells per well.
-
Treatment: Cells are incubated with increasing concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for a specified period, typically 72 hours.
-
Measurement: Cell viability is assessed using a luminescence-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Analysis: Luminescence is measured using a microplate reader. The data is then used to calculate IC50 values.[3]
Apoptosis Assay
-
Treatment: AML cells are treated with the test compound at various concentrations for a defined period (e.g., 48 hours).
-
Staining: Cells are harvested, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) is determined for each treatment condition.[8]
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human AML cells (e.g., MOLM-13), either systemically (via tail vein injection) or subcutaneously.
-
Treatment Initiation: Once tumors are established or after a set number of days post-inoculation, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound is administered according to a predefined schedule (e.g., daily oral gavage at a specific dose).
-
Monitoring: For subcutaneous models, tumor volume is measured regularly. For systemic models, tumor burden can be assessed by monitoring human CD45+ cells in peripheral blood or bone marrow via flow cytometry.[3]
-
Endpoint: The study concludes based on predefined criteria, such as tumor size limits or ethical considerations. Survival is monitored and analyzed using Kaplan-Meier curves.[3][7]
Summary and Conclusion
Both this compound and Siremadlin are potent MDM2 inhibitors with significant preclinical activity against AML. They effectively reactivate the p53 pathway, leading to cancer cell death in TP53 wild-type models.
-
This compound (APG-115) has demonstrated robust single-agent activity both in vitro and in vivo, with publicly available data detailing its dose-dependent effects on tumor growth and survival in AML xenograft models.[3][7]
-
Siremadlin (HDM201) has also shown strong preclinical efficacy, which has supported its advancement into clinical trials.[5] The preclinical data for Siremadlin also highlights its potential in combination therapies, particularly with venetoclax.[4]
While a direct head-to-head comparison in a single study is not available in the reviewed literature, the existing data for both compounds are promising. The choice between these agents for further research or clinical development may depend on specific factors such as the genetic subtype of AML, the potential for combination therapies, and emerging clinical data on their safety and efficacy profiles. This guide provides a foundational comparison based on available preclinical data to aid in these critical assessments.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anlotinib enhances the pro-apoptotic effect of APG-115 on acute myeloid leukemia cell lines by inhibiting the P13K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulanemadlin vs. Nutlin-3a: A Comparative Guide to p53 Activation and MDM2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulanemadlin (also known as AMG 232 or ALRN-6924) and Nutlin-3a, two prominent molecules used in cancer research to activate the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2. Both agents have been instrumental in understanding the therapeutic potential of reactivating p53 in cancers with a wild-type TP53 gene.
At a Glance: Key Differences
| Feature | This compound (AMG 232/ALRN-6924) | Nutlin-3a |
| Molecular Type | Stapled Peptide | Small Molecule (cis-imidazoline derivative) |
| Primary Target(s) | MDM2 and MDMX | MDM2 |
| Mechanism of Action | Mimics the alpha-helical structure of the p53 transactivation domain to block the p53-binding pocket of both MDM2 and MDMX.[1][2][3][4] | Binds to the p53-binding pocket of MDM2, preventing the p53-MDM2 interaction.[5][6] |
| Clinical Development | Has entered clinical trials.[1][2][3][4] | Primarily a preclinical research tool; derivatives like RG7112 have entered clinical trials.[5][7] |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and Nutlin-3a based on available preclinical data. It is important to note that these values are derived from various studies and experimental conditions may differ.
Binding Affinity
| Compound | Target | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| This compound (AMG 232) | MDM2 | KD = 0.045 nM | Surface Plasmon Resonance (SPR) | [8] |
| MDM2 | IC50 = 0.6 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [8] | |
| Nutlin-3a | MDM2 | IC50 = 90 nM | Cell-free p53/MDM2 interaction assay | [9] |
| MDM2 | Ki = 230 nM | Not specified | [5] | |
| This compound | MDMX | High affinity (exact value not specified in search results) | Not specified | [1][2][3][4] |
| Nutlin-3a | MDMX | Much lower affinity compared to MDM2 | Not specified | [9][10] |
In Vitro Potency (IC50 Values for Cell Proliferation)
| Compound | Cell Line | p53 Status | IC50 | Reference |
| This compound (AMG 232) | SJSA-1 (Osteosarcoma) | Wild-type (MDM2 amplified) | 9.1 nM | [8] |
| HCT116 (Colorectal) | Wild-type | 10 nM | [8] | |
| CT26.WT (Colon Carcinoma) | Wild-type | 3.4 µM (trans-isomer), 4.7 µM (mixed isomers) | [11] | |
| Nutlin-3a | HCT116 p53+/+ (Colorectal) | Wild-type | 1.6 µM | [12] |
| MCF7 (Breast) | Wild-type | 8.6 µM | [12] | |
| HCT116 p53+/+ (Colorectal) | Wild-type | 28.03 µM | [13] | |
| HCT116 p53-/- (Colorectal) | Null | 30.59 µM | [13] |
Signaling Pathway and Mechanism of Action
This compound and Nutlin-3a function by disrupting the interaction between p53 and its negative regulators, primarily MDM2. In unstressed cells, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. By inhibiting this interaction, both compounds cause an accumulation of p53, which can then translocate to the nucleus, activate the transcription of target genes, and induce cellular responses such as cell cycle arrest, apoptosis, or senescence. A key distinction is that this compound also targets MDMX, another important negative regulator of p53, potentially offering a broader mechanism of action in cancers where MDMX is overexpressed.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibition of the MDM2-p53 interaction in a cell-free system.
-
Reagents and Materials : GST-tagged MDM2, His-tagged p53, anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate), and anti-His antibody or streptavidin conjugated to an acceptor fluorophore (e.g., XL665), assay buffer, 384-well plates.[14][15]
-
Procedure :
-
Incubate a fixed concentration of GST-MDM2 with varying concentrations of the inhibitor (this compound or Nutlin-3a) in an assay buffer for a defined period (e.g., 60 minutes) at room temperature.
-
Add a fixed concentration of His-p53 to the mixture and incubate for another period (e.g., 60 minutes).
-
Add the HTRF detection reagents (anti-GST-donor and anti-His-acceptor) and incubate for a final period (e.g., 60 minutes to overnight) in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and determine the IC50 value of the inhibitor.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell proliferation and viability.
-
Reagents and Materials : Cell culture medium, fetal bovine serum (FBS), 96-well plates, this compound/Nutlin-3a, DMSO (vehicle control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16][17][18]
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Nutlin-3a (and a DMSO control) for a specified duration (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm or 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Western Blot for p53 and p21 Activation
This technique is used to detect the protein levels of p53 and its downstream target p21, confirming pathway activation.
-
Reagents and Materials : Cell culture dishes, this compound/Nutlin-3a, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-p53, anti-p21, anti-loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.[8][19][20][21][22]
-
Procedure :
-
Treat cultured cells with the desired concentrations of this compound, Nutlin-3a, or DMSO for the indicated time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Summary and Conclusion
Both this compound and Nutlin-3a are powerful tools for investigating the p53 pathway. The choice between them may depend on the specific research question.
-
This compound (AMG 232) , as a stapled peptide, offers high-affinity binding and the significant advantage of dual-targeting both MDM2 and MDMX.[1][2][3][4] This makes it particularly relevant for studying cancers where MDMX overexpression contributes to p53 inactivation. Its advancement into clinical trials underscores its therapeutic potential.
-
Nutlin-3a is a well-characterized small molecule that has been foundational in the field of MDM2 inhibition.[5] Its high specificity for MDM2 over MDMX makes it an excellent tool for dissecting the specific roles of the MDM2-p53 axis.[9][10] While potent, its pharmacokinetic properties have led to the development of derivatives for clinical applications.
References
- 1. "Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a" by Fan Zhang [dc.uthsc.edu]
- 2. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development. | Semantic Scholar [semanticscholar.org]
- 5. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Differential binding of p53 and nutlin to MDM2 and MDMX: computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacodynamics of the p53-Mdm2 Targeting Drug Nutlin: The Role of Gene-Switching Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Sulanemadlin Augments Anti-PD-1 Immunotherapy in p53 Wild-Type Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Sulanemadlin (ALRN-6924) in combination with anti-PD-1 immunotherapy against alternative monotherapies. The following analysis is supported by experimental data from preclinical studies, detailing the enhanced anti-tumor response and immunological mechanisms of this combination therapy.
This compound, a stapled peptide inhibitor of both MDM2 and MDMX, has demonstrated a significant synergistic effect when combined with anti-PD-1 immunotherapy in preclinical models of p53 wild-type cancers.[1][2] This combination strategy has the potential to convert tumors that are partial responders to immunotherapy into complete responders, thereby broadening the patient population that could benefit from PD-1 blockade.[1]
The core mechanism of this compound involves the activation of the p53 tumor suppressor protein.[3][4] By binding to MDM2 and MDMX, this compound prevents the degradation of p53, leading to the accumulation of this critical transcription factor.[3][4] Activated p53 then orchestrates a downstream cascade of cellular events, including cell-cycle arrest and apoptosis in tumor cells.[1][5] Crucially, p53 activation by this compound also enhances the immunogenicity of tumor cells, a key factor in the synergy observed with anti-PD-1 therapy.[1][6]
Enhanced Anti-Tumor Efficacy and Survival
In a syngeneic mouse model using p53 wild-type CT26.WT colon cancer cells, the combination of this compound with an anti-PD-1 antibody (DX400) resulted in a markedly superior anti-tumor response compared to either agent alone.[1][2]
| Treatment Group | Tumor Doubling Time Delay (%) | Median Survival Time (Days) |
| Control | - | 10 |
| Anti-PD-1 (DX400) Monotherapy | 50% | Not specified |
| This compound Monotherapy | 37% | Not specified |
| This compound + Anti-PD-1 | 93% | 20 |
| Data sourced from Ingelshed et al., 2024.[1][2] |
This enhanced efficacy translates into a significant survival benefit, with the combination therapy doubling the median survival time compared to the control group.[1]
Immunological Mechanisms of Synergy
The synergistic anti-tumor effect is underpinned by this compound's ability to modulate the tumor microenvironment, making it more susceptible to an anti-PD-1 mediated immune attack.[1]
Increased Tumor Immunogenicity
Treatment with this compound leads to an upregulation of markers associated with immunogenicity on tumor cells.[1][5] This includes increased expression of Major Histocompatibility Complex (MHC) Class I, which is essential for the presentation of tumor antigens to cytotoxic T cells.[5]
Enhanced Lymphocyte Infiltration
A key finding is that the combination of this compound and anti-PD-1 therapy leads to a significant increase in the infiltration of lymphocytes into the tumor.[1][2] This includes a higher number of CD3+ T cells and, importantly, cytotoxic CD8+ T cells per milligram of tumor tissue.[1] Furthermore, the infiltrating CD8+ T cells in the combination treatment group showed a more activated and effector phenotype.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the key in vivo study.
Caption: this compound's mechanism of action leading to increased tumor immunogenicity.
Caption: In vivo experimental workflow for evaluating this compound and anti-PD-1 synergy.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In Vivo Synergeneic Mouse Model
-
Cell Line: CT26.WT murine colon carcinoma cells, which are wild-type for p53, were used.
-
Animal Model: Syngeneic BALB/c mice were used to allow for a functional immune system to be present.
-
Tumor Implantation: Mice were subcutaneously injected with CT26.WT cells.
-
Treatment Groups: Once tumors were established, mice were randomized into four groups:
-
Vehicle control
-
This compound (mixed isomer) monotherapy
-
Anti-PD-1 antibody (DX400) monotherapy
-
This compound and anti-PD-1 combination therapy
-
-
Dosing and Schedule: The specific dosing and schedule for this compound and the anti-PD-1 antibody were administered as described in the primary study.
-
Efficacy Endpoints: Tumor growth was monitored regularly by measuring tumor volume. The primary efficacy endpoints were tumor doubling time and overall survival.
Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Collection: At the study endpoint, tumors were harvested from each treatment group.
-
Tissue Processing: Tumors were dissociated into single-cell suspensions.
-
Flow Cytometry: The single-cell suspensions were stained with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations, including CD45+ leukocytes, CD3+ T cells, CD4+ T helper cells, and CD8+ cytotoxic T cells. Additional markers were used to assess the activation and effector status of the T cells.
-
Data Analysis: The number of each immune cell subset was quantified and normalized to the tumor weight (cells per mg of tumor).
In Vitro Immunogenicity Analysis
-
Cell Culture: CT26.WT cells were cultured in standard conditions.
-
Treatment: Cells were treated with this compound at a concentration close to its IC50 value (4 µmol/L) for 48 hours.
-
Protein Analysis: Following treatment, cells were analyzed by flow cytometry to determine the expression levels of p53, its downstream targets (p21 and PUMA), and markers of immunogenicity such as MHC Class I, RAE-1, and PD-L1.[5]
References
- 1. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Exploring the therapeutic effects of p53 modulation in cancer and immune cell biology - Karolinska Institutet - Figshare [openarchive.ki.se]
Dual Inhibition of MDM2 and MDMX by Sulanemadlin: A Comparative Analysis
Sulanemadlin (also known as ALRN-6924) is a first-in-class, cell-permeating, stapled alpha-helical peptide currently under investigation as a potent dual inhibitor of both Mouse Double Minute 2 (MDM2) and Mouse Double Minute X (MDMX).[1][2][3][4] These two proteins are critical negative regulators of the p53 tumor suppressor protein. In many cancers with wild-type TP53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, thereby promoting tumor cell survival and proliferation.[5][6] this compound, by mimicking the p53 N-terminal domain, disrupts the p53-MDM2 and p53-MDMX interactions, leading to the reactivation of p53 and subsequent downstream anti-tumor effects such as cell cycle arrest and apoptosis.[1][7][8]
This guide provides a comparative overview of this compound, validating its dual inhibitory mechanism with supporting experimental data and methodologies.
The p53-MDM2/MDMX Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by MDM2 and MDMX. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. MDMX, while lacking intrinsic E3 ligase activity, can heterodimerize with MDM2 to enhance its activity and also independently inhibit p53's transcriptional activity. Dual inhibition of both MDM2 and MDMX is therefore a promising therapeutic strategy to fully reactivate p53 in cancer cells where both regulators are overexpressed.[5][9]
Comparative Analysis of MDM2/MDMX Inhibitors
The efficacy of this compound is best understood in comparison to other inhibitors that target the p53-MDM2/MDMX pathway. This includes other dual inhibitors and single-target inhibitors.
| Inhibitor | Target(s) | Binding Affinity (MDM2) | Binding Affinity (MDMX) | Type |
| This compound (ALRN-6924) | MDM2 & MDMX | High (Nanomolar) [1][2] | High (Nanomolar) [1][2] | Stapled Peptide |
| ATSP-7041 | MDM2 & MDMX | Nanomolar[10][11] | Nanomolar[10][11] | Stapled Peptide |
| Navtemadlin (AMG 232) | MDM2 | IC50: 0.6 nM, Kd: 0.045 nM | Weak/No Affinity | Small Molecule |
| Siremadlin (HDM201) | MDM2 | Picomolar | Weak/No Affinity | Small Molecule |
| Nutlin-3a | MDM2 | Ki: 36 nM | ~1000-fold lower affinity than for MDM2[12] | Small Molecule |
Table 1: Comparison of Binding Affinities for MDM2/MDMX Inhibitors. This table summarizes the binding affinities of this compound and other representative inhibitors for MDM2 and MDMX. This compound and ATSP-7041 demonstrate potent dual inhibition, whereas Navtemadlin, Siremadlin, and Nutlin-3a are primarily selective for MDM2.
| Cell Line | This compound (ALRN-6924) IC50 | Navtemadlin (AMG 232) IC50 | Siremadlin (HDM201) IC50 |
| SJSA-1 (Osteosarcoma, TP53-WT) | 0.80 µM[8] | Not specified | Not specified |
| CT26.WT (Colon Carcinoma, TP53-WT) | 3.4 µM (trans-isomer)[8][13] | 2.2 µM[8] | 0.76 µM[8] |
| B16-F10 (Melanoma, TP53-WT) | Similar to CT26.WT[8] | Similar to CT26.WT | Similar to CT26.WT |
| B16-F10 (Melanoma, TP53-/-) | No effect[8] | No effect | No effect |
Table 2: Comparative Cellular Potency of MDM2/MDMX Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and other inhibitors in various cancer cell lines. The data demonstrates the p53-dependent activity of these compounds.
Experimental Validation of this compound's Dual Inhibition
The dual inhibitory activity of this compound has been validated through several key experiments that demonstrate its ability to disrupt the p53-MDM2/MDMX interactions, activate the p53 pathway, and induce anti-tumor effects in a p53-dependent manner.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein-Protein Interactions
This assay is crucial to show that this compound physically prevents the binding of p53 to both MDM2 and MDMX.
Protocol:
-
Cell Culture and Treatment: Culture TP53 wild-type cancer cells (e.g., SJSA-1) to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p53 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-p53 complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MDM2 and MDMX. A decrease in the amount of co-precipitated MDM2 and MDMX in the this compound-treated samples compared to the control indicates disruption of the interactions.
Western Blot Analysis for p53 Pathway Activation
This experiment demonstrates that the inhibition of MDM2 and MDMX by this compound leads to the stabilization and accumulation of p53 and the upregulation of its downstream target, p21.[8]
Protocol:
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells as described for Co-IP.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH). After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the levels of p53 and p21 in this compound-treated cells confirms pathway activation.
Cell Viability and Apoptosis Assays
These assays quantify the functional consequences of p53 activation, such as inhibition of cell proliferation and induction of apoptosis.
Cell Viability Assay (e.g., MTS/MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Assay: Add the MTS or MTT reagent to each well and incubate for 1-4 hours. The viable cells will convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (e.g., Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic. An increase in the Annexin V-positive population in this compound-treated cells indicates induction of apoptosis.
Conclusion
This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its unique ability to dually inhibit both MDM2 and MDMX provides a comprehensive approach to reactivating the p53 tumor suppressor pathway. The experimental data strongly support its mechanism of action, demonstrating potent and specific on-target effects that translate to the inhibition of cancer cell growth and induction of apoptosis in TP53 wild-type tumors. The comparative analysis highlights the potential advantages of dual inhibition over single-target approaches, positioning this compound as a promising candidate for further clinical development.
References
- 1. Dual inhibition of MDMX and MDM2 as a therapeutic strategy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on MDMX and Dual MDM2/X Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Mdm2 and Mdmx in cancer therapy: better living through medicinal chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Stapled Peptides Versus Small Molecules in MDM2 Inhibition
A comprehensive guide for researchers and drug developers on the two leading modalities for reactivating p53 in cancer therapy.
The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical checkpoint in cellular proliferation and a prime target in oncology.[1][2] In many cancers where p53 remains wild-type, its function is abrogated by overexpression of MDM2, which targets p53 for degradation.[1][3][4] Disrupting this protein-protein interaction (PPI) to restore p53's tumor-suppressive activities has become a key therapeutic strategy.[1][5] Two classes of molecules have emerged as the frontrunners in this endeavor: stapled peptides and small molecule inhibitors. This guide provides a detailed, data-driven comparison of these two modalities, offering insights into their respective strengths and weaknesses to inform future research and development.
The MDM2-p53 Signaling Pathway
Under normal cellular conditions, p53 activity is tightly controlled by MDM2 through a negative feedback loop.[1][4] p53 transcriptionally activates the MDM2 gene, and the resulting MDM2 protein, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1][4][6] In cancer cells with MDM2 amplification, this equilibrium is shifted, leading to excessive p53 degradation and unchecked cell growth.[1][2] Both stapled peptides and small molecules aim to block the p53-binding pocket on MDM2, thereby preventing p53 degradation, leading to its accumulation and the activation of downstream pathways for cell cycle arrest, apoptosis, and senescence.[1][6]
Quantitative Comparison of Performance
The efficacy of MDM2 inhibitors can be assessed through various quantitative measures, from biochemical binding affinity to cellular potency and in vivo tumor growth inhibition. The following tables summarize key data for representative stapled peptides and small molecules.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Class | Target(s) | Binding Affinity (Ki, Kd, or IC50) | Cellular Potency (IC50) | Cell Line | Reference(s) |
| ATSP-7041 | Stapled Peptide | MDM2/MDMX | Kd: 23 nM (MDM2), 58 nM (MDMX) | 0.89 µM | SJSA-1 | [7],[8] |
| Nutlin-3a | Small Molecule | MDM2 | IC50: 90 nM | 0.2 - 1 µM | Various | [9],[7] |
| RG7112 | Small Molecule | MDM2 | IC50: 18 nM | 0.18 - 2.2 µM | Various | [9] |
| RG7388 | Small Molecule | MDM2 | IC50: 6 nM | Average 30 nM | Various | [9] |
| MI-77301 | Small Molecule | MDM2 | Ki: 1 nM | ~100 nM | SJSA-1 | [9] |
| AMG 232 | Small Molecule | MDM2 | Kd: 0.045 nM | 9.1 nM | SJSA-1 | [9],[10] |
Note: Assay conditions and cell lines can vary between studies, affecting direct comparability.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Class | Dose & Administration | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference(s) |
| ATSP-7041 | Stapled Peptide | 20 mg/kg, IV, daily | SJSA-1 | Significant tumor growth suppression | [7],[8] |
| Nutlin-3 | Small Molecule | 200 mg/kg, oral, twice daily | SJSA-1 | 90% TGI | [9],[11] |
| RG7112 | Small Molecule | 100 mg/kg, oral, daily | SJSA-1, MHM | Partial tumor regression | [9] |
| AMG 232 | Small Molecule | 60 mg/kg, oral, daily | SJSA-1 | Complete tumor regression in 10/12 animals | [9],[10] |
Mechanism of Action and Key Differences
While both classes of inhibitors target the same binding pocket on MDM2, their intrinsic properties lead to different pharmacological profiles.
Small Molecules: These are typically orally bioavailable compounds that can readily penetrate cell membranes.[5][12] Their development has been guided by the crystal structure of the p53-MDM2 complex, with a focus on mimicking the key interactions of three p53 residues: Phe19, Trp23, and Leu26.[13] However, a significant limitation of many first-generation small molecules is their lack of activity against MDMX (also known as MDM4), a homolog of MDM2 that also inhibits p53 and is overexpressed in some tumors.[7][14]
Stapled Peptides: These are synthetic alpha-helical peptides that are "stapled" with a hydrocarbon linker to lock them into their bioactive conformation.[15][16] This modification enhances proteolytic resistance, improves cell permeability, and can increase target affinity.[15][17][18] A key advantage of stapled peptides is the ability to design dual inhibitors that target both MDM2 and MDMX, as demonstrated by ATSP-7041.[7][8][14] This dual-targeting capability may offer a therapeutic advantage in tumors where both MDM2 and MDMX contribute to p53 suppression.
Experimental Protocols
Accurate and reproducible data is the cornerstone of drug development. Below are outlines of key experimental methodologies used to evaluate MDM2 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding of an inhibitor to MDM2.[19][20][21]
-
Principle: A small, fluorescently labeled peptide derived from p53 (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling is slowed, increasing the polarization. An inhibitor will compete with the fluorescent probe for binding to MDM2, causing a decrease in polarization.[22]
-
Reagents: Purified recombinant MDM2 protein, fluorescently labeled p53 peptide (e.g., with Rhodamine or FAM), assay buffer, and test compounds.[19][22]
-
Procedure:
-
A constant concentration of MDM2 and the fluorescent probe are incubated together.
-
Serial dilutions of the inhibitor compound are added.
-
After incubation, the fluorescence polarization is measured using a plate reader.
-
The IC50 value is determined by plotting the polarization signal against the inhibitor concentration.[23]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time data on the binding and dissociation of an inhibitor, allowing for the determination of on-rates (ka), off-rates (kd), and the dissociation constant (Kd).[24][25][26]
-
Principle: One binding partner (e.g., MDM2) is immobilized on a sensor chip. The other partner (the inhibitor) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Procedure:
-
Immobilize MDM2 protein onto an appropriate sensor chip.
-
Inject a series of concentrations of the inhibitor over the chip surface and record the binding response.
-
Flow buffer over the chip to measure the dissociation of the inhibitor.
-
Fit the resulting sensorgrams to a kinetic model to determine ka, kd, and Kd.[24]
-
Cellular Viability and Proliferation Assays
These assays determine the effect of the inhibitors on cancer cell growth.
-
Principle: Assays like MTT or CellTiter-Glo measure the metabolic activity of cells, which correlates with cell number.
-
Procedure:
-
Seed cancer cells (e.g., SJSA-1, which has MDM2 amplification) in 96-well plates.
-
Treat the cells with a range of inhibitor concentrations for a set period (e.g., 72 hours).[12]
-
Add the assay reagent and measure the signal (absorbance or luminescence).
-
Calculate the IC50, the concentration of inhibitor that reduces cell viability by 50%.
-
In Vivo Tumor Xenograft Models
These models assess the anti-tumor efficacy of the inhibitors in a living organism.[27][28]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.[11]
-
Procedure:
-
Subcutaneously inject human cancer cells (e.g., SJSA-1) into the flank of nude mice.
-
Once tumors reach a certain volume, randomize the mice into vehicle control and treatment groups.
-
Administer the inhibitor according to a specific dose and schedule (e.g., daily oral gavage).[10]
-
Measure tumor volume regularly.
-
At the end of the study, tumors and organs may be harvested for pharmacodynamic analysis (e.g., Western blotting for p53 and its target genes).[27]
-
Conclusion and Future Outlook
Both stapled peptides and small molecules have demonstrated significant promise as MDM2 inhibitors, with several small molecules advancing into clinical trials.[29][30][31][32] Small molecules currently have the edge in terms of oral bioavailability and the number of clinical candidates. However, the ability of stapled peptides to tackle both MDM2 and MDMX, as exemplified by ATSP-7041, addresses a key liability of many small molecule inhibitors and could be crucial for durable responses in a broader patient population.[7][14]
The choice between these two modalities will depend on the specific therapeutic context, including the tumor type and the expression levels of MDM2 and MDMX. Future research will likely focus on developing next-generation small molecules with dual MDM2/MDMX activity and improving the pharmacokinetic properties of stapled peptides. Ultimately, a deeper understanding of the interplay between p53, MDM2, and MDMX in different cancers will guide the rational design and application of these powerful therapeutic agents.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics and metabolism of pyrazole-based small-molecule inhibitors of Mdm2/4-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 14. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization Assay [bio-protocol.org]
- 24. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dual-channel surface plasmon resonance monitoring of intracellular levels of the p53-MDM2 complex and caspase-3 induced by MDM2 antagonist Nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Small-molecule MDM2 inhibitors in clinical trials for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of Sulanemadlin and other MDM2 inhibitors
A Comparative Analysis of the Safety Profiles of Sulanemadlin and Other MDM2 Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The inhibition of the murine double minute 2 (MDM2)-p53 interaction is a promising therapeutic strategy for cancers with wild-type TP53. By disrupting this interaction, MDM2 inhibitors aim to restore the tumor-suppressing function of p53. This compound (ALRN-6924) is a notable stapled peptide inhibitor of both MDM2 and its homolog MDMX.[1][2][3] This guide provides a comparative analysis of the safety profile of this compound and other small-molecule MDM2 inhibitors currently in clinical development, supported by available experimental data.
The MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[4][5] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation and inhibiting its transcriptional activity.[4][6][7] In many cancers with a wild-type TP53 gene, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[4] MDM2 inhibitors work by binding to MDM2 in the same pocket that p53 would, thereby preventing the MDM2-p53 interaction and reactivating p53-mediated apoptosis in cancer cells.
Comparative Safety Profiles of MDM2 Inhibitors
The on-target effect of p53 reactivation in normal tissues is a key consideration for the safety profile of MDM2 inhibitors. The most commonly observed adverse events are related to p53 activation in rapidly dividing normal cells, particularly in the gastrointestinal tract and bone marrow.[8][9]
| MDM2 Inhibitor | Investigated Cancers | Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Dose-Limiting Toxicities (DLTs) |
| This compound (ALRN-6924) | Myelodysplastic syndrome, acute myeloid leukemia, breast cancer | Neutropenia[2] | Severe neutropenia[2] |
| Navtemadlin (KRT-232) | Myelofibrosis, small cell lung cancer | Nausea, diarrhea, thrombocytopenia, neutropenia[9] | Not specified in the provided results. Prophylaxis for nausea/vomiting was noted as part of a tolerable safety profile.[10] |
| Siremadlin (HDM201) | Solid tumors, acute leukemia, chronic lymphocytic leukemia | Myelosuppression (more frequent and severe in hematologic malignancies)[11][12] | Not specified in the provided results. A common safety profile was identified.[11][12] |
| Milademetan (DS-3032) | Solid tumors, lymphomas | Nausea, decreased appetite, thrombocytopenia, decreased white blood cell count, fatigue, anemia[13][14] | Thrombocytopenia, nausea[13] |
| Alrizomadlin (APG-115) | Solid tumors, acute myeloid leukemia, myelodysplastic syndrome | Thrombocytopenia, lymphocytopenia, neutropenia, anemia[15] | Thrombocytopenia, febrile neutropenia[15] |
| BI 907828 (Brigimadlin) | Solid tumors, biliary tract cancer | Thrombocytopenia, decreased white blood cell count, neutropenia, anemia[16] | Not specified in the provided results. A manageable safety profile was reported.[16] |
Key Observations on Safety Profiles
-
Class-wide Effects: A consistent pattern of on-target toxicities is observed across different MDM2 inhibitors, primarily hematological and gastrointestinal adverse events.[8][17] These include thrombocytopenia, neutropenia, anemia, nausea, vomiting, and diarrhea.[8]
-
Thrombocytopenia and Nausea: Thrombocytopenia and nausea are frequently reported as common, and in some cases dose-limiting, toxicities for this class of drugs.[18][19]
-
Dosing Schedules: To mitigate toxicities, various dosing schedules are being explored. For instance, intermittent dosing schedules have been shown to help manage thrombocytopenia.[9][18]
-
This compound's Profile: this compound, a stapled peptide, also demonstrates on-target toxicities, with severe neutropenia being a notable concern that has led to the early termination of at least one Phase 1B clinical trial.[2] As a dual inhibitor of MDM2 and MDMX, its safety profile is of significant interest.[20][21]
Experimental Protocols
The safety and tolerability of novel MDM2 inhibitors are typically first evaluated in Phase I clinical trials. A common design is the dose-escalation study.
Generalized Phase I Dose-Escalation Study Protocol:
-
Patient Population: Patients with advanced or metastatic solid tumors or hematologic malignancies who have progressed on standard therapies and have wild-type TP53.
-
Study Design: This is typically a multi-center, open-label, dose-escalation study. Patients are enrolled in cohorts and receive the investigational drug at a specific dose level.
-
Dose Escalation: The dose of the MDM2 inhibitor is escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD). The decision to escalate the dose is based on the incidence of dose-limiting toxicities (DLTs) observed in the previous cohort.
-
Safety Monitoring: Patients are closely monitored for adverse events (AEs), which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Blood counts and other laboratory parameters are regularly assessed.
-
Primary Objective: The primary goal is to determine the MTD and the recommended Phase II dose (RP2D) and to evaluate the overall safety and tolerability of the drug.
-
Secondary Objectives: Secondary objectives often include assessing the pharmacokinetic profile of the drug and preliminary anti-tumor activity.
Conclusion
The safety profiles of this compound and other MDM2 inhibitors are characterized by on-target toxicities, predominantly hematological and gastrointestinal, which are consistent with the reactivation of p53 in normal tissues.[8][17] While these adverse events can be significant and dose-limiting, strategies such as intermittent dosing schedules are being investigated to improve tolerability.[18] The unique properties of this compound as a stapled peptide and dual MDM2/MDMX inhibitor warrant continued investigation to fully understand its therapeutic window and position within this class of targeted agents.[2][20] Further clinical studies are essential to refine dosing strategies and potentially combine these agents with other therapies to enhance efficacy while managing their safety profiles.
References
- 1. This compound | C95H140N20O23 | CID 164182053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Navtemadlin | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of the MDM2–p53 antagonist BI 907828 in patients with advanced biliary tract cancer: Data from two phase Ia/Ib dose-escalation/expansion trials. - ASCO [asco.org]
- 17. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of this compound (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sulanemadlin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Sulanemadlin are paramount to ensuring laboratory safety and environmental protection. As an experimental drug targeting the p53 pathway, this compound should be managed as a potentially hazardous substance.[1][2] Adherence to established disposal protocols is crucial for minimizing risk and maintaining regulatory compliance.
Core Principles for this compound Disposal
The disposal of this compound must align with federal, state, and local regulations governing hazardous waste.[2][3] Due to its nature as a potent, experimental antineoplastic agent, it is recommended to handle all this compound waste—including pure compound, solutions, and contaminated materials—as hazardous chemical waste.
A critical first step in the disposal process is to consult your institution's Environmental Health and Safety (EHS) department.[2][4] Your EHS office will provide specific guidance and the necessary resources, such as appropriate waste containers and labeling instructions, tailored to your location and facility.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses.[2]
-
Waste Segregation: Do not mix this compound waste with other laboratory waste streams.[2] All materials contaminated with this compound should be segregated into a designated, properly labeled hazardous waste container.
-
Preparing for Disposal:
-
Solid Waste: Collect any unused or expired this compound powder in its original vial or a compatible, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.
-
Contaminated Materials: Items such as pipette tips, gloves, bench paper, and empty vials that have come into contact with this compound should be disposed of in a dedicated hazardous waste container.[2]
-
-
Container Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound." Include any other information required by your institution's EHS.
-
Storage Pending Disposal: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility, where incineration is the preferred method of destruction for such compounds.[4][5]
Key Disposal Considerations
| Waste Stream | Disposal Recommendation | Rationale |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. | To prevent environmental contamination and potential exposure to a potent investigational drug. |
| Solutions Containing this compound | Collect in a designated hazardous liquid waste container. | Prevents the release of the active compound into the wastewater system. |
| Contaminated Labware (glass, plastic) | Dispose of in a hazardous waste container. | Residual amounts of the drug can pose a risk. |
| Contaminated PPE (gloves, etc.) | Dispose of in a hazardous waste container. | Prevents secondary contamination and exposure. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and local regulatory agencies.
References
Navigating the Safe Handling of Sulanemadlin: A Guide for Laboratory Professionals
Essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for the investigational drug Sulanemadlin (ALRN-6924) are crucial for ensuring the well-being of researchers and maintaining a safe laboratory environment. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on established safety principles for handling potent, biologically active, and investigational compounds, drawing parallels with guidelines for cytotoxic agents.
This compound is a potent, cell-permeating stapled peptide that acts as a dual inhibitor of MDM2 and MDMX, leading to the activation of the p53 tumor suppressor protein.[1] Its mechanism of action and observed clinical side effects, such as neutropenia and gastrointestinal issues, underscore the need for stringent safety measures to prevent occupational exposure.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when handling this compound in a research setting. The following table outlines the recommended PPE based on the nature of the handling activity.
| Activity | Recommended Personal Protective Equipment |
| Handling of Powder | Double chemotherapy gloves, disposable gown, eye protection (safety glasses with side shields or goggles), and a fit-tested N95 respirator. |
| Solution Preparation | Double chemotherapy gloves, disposable gown, eye protection (safety glasses with side shields or goggles), and work within a certified chemical fume hood or biological safety cabinet. |
| Administration (in vivo) | Double chemotherapy gloves, disposable gown, and eye protection. |
| Waste Disposal | Double chemotherapy gloves, disposable gown, and eye protection. |
Note: All PPE should be donned before handling the compound and doffed in a manner that prevents self-contamination. Hand washing should be performed immediately after removing gloves.
Operational and Disposal Plans: A Step-by-Step Approach
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leakage. Personnel unpacking shipments containing this compound should wear chemotherapy-rated gloves. The compound should be stored in a designated, clearly labeled, and access-restricted area. Based on available data, this compound powder should be stored at -20°C for long-term stability (up to 12 months).[4]
Solution Preparation:
The preparation of this compound solutions should be conducted in a controlled environment, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of aerosolization and inhalation.
Experimental Protocol: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on methods for preparing this compound for administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final formulation, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol should yield a clear solution.[5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5]
Spill Management:
In the event of a spill, the area should be immediately cordoned off. Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator. The spill should be absorbed with an inert material, and the area decontaminated with an appropriate cleaning agent. All cleanup materials must be disposed of as hazardous waste.
Disposal:
All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 1930.28 g/mol | [4] |
| Molecular Formula | C95H140N20O23 | [4] |
| Solubility in DMSO | 10 mM | [4] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [5] |
This compound's Mechanism of Action
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting the interaction between p53 and its negative regulators, MDM2 and MDMX, this compound allows for the activation of p53, which can then induce cell cycle arrest or apoptosis in cancer cells.[1]
References
- 1. MDM2/MDMX inhibition by this compound synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ALRN-6924 (this compound) | MDM2/MDMX inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
